iCRT-5
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
iCRT-5: A Deep Dive into its Mechanism of Action as a Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
iCRT-5 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental protocols used for its characterization.
Core Mechanism: Disruption of β-catenin-Mediated Transcription
This compound functions as an inhibitor of β-catenin-regulated transcription (CRT).[1] The canonical Wnt signaling cascade culminates in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby driving the expression of Wnt target genes. This compound is proposed to exert its inhibitory effect by interfering with the crucial protein-protein interaction between β-catenin and TCF4.[2] This disruption prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, effectively blocking their expression.
Initial investigations into the direct binding of this compound to the β-catenin-TCF4 complex were conducted using thermal melt analysis. This technique assesses changes in the thermal stability of proteins upon ligand binding. The addition of this compound resulted in a shift in the melting temperature of the purified β-catenin-TCF4 complex, suggesting a direct interaction.[3] Furthermore, in silico molecular docking studies predicted that this compound binds to a pocket on the surface of β-catenin that overlaps with the TCF4 binding site.[3] Specifically, a carboxyl group on this compound is predicted to mimic the interaction of Asp16 on TCF4 with Lys435 on β-catenin.[3] However, it is important to note that definitive biochemical or biophysical experiments to confirm direct binding have not been extensively reported.[4]
The inhibitory action of this compound is specific to the nuclear function of β-catenin in transcription. It has been shown to have minimal or less prominent effects on non-canonical Wnt signaling pathways or other major signaling cascades such as Hedgehog, JAK/STAT, and Notch.[5]
Signaling Pathway Diagram
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | 18 nM | HEK293T cells | Wnt responsive STF16 luciferase reporter assay | [6] |
| Thermal Shift (ΔTm) | Up to 2°C | Purified β-catenin-TCF4 complex | Thermal Melt Analysis | [3] |
Experimental Protocols
Wnt/β-catenin Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway and assessing the efficacy of inhibitors like this compound.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element and a control plasmid (e.g., Renilla luciferase) for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 104 cells per well in DMEM supplemented with 10% FBS and incubate overnight.
-
Transfection: Transfect the cells using a suitable transfection reagent. For each well, use a DNA mixture containing a TCF/LEF-firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and a Renilla luciferase control plasmid (e.g., pRL-SV40) at a 10:1 ratio.
-
Wnt Pathway Activation: 24 hours post-transfection, replace the medium with serum-free medium. After an additional 24 hours, stimulate the Wnt pathway by adding purified Wnt3a protein or by co-transfecting with a Wnt1 expression plasmid.
-
Inhibitor Treatment: Concurrently with Wnt pathway activation, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.
Thermal Melt Analysis (Differential Scanning Fluorimetry)
This biophysical assay provides evidence for the direct binding of a small molecule to a protein by measuring changes in its thermal stability.
Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is used. As a protein unfolds due to increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.
Detailed Protocol:
-
Protein Preparation: Use purified recombinant β-catenin and the N-terminal domain of TCF4.
-
Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified β-catenin-TCF4 complex, a fluorescent dye (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control in an appropriate buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate, while continuously monitoring the fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition in the curve represents the Tm. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein complex in the presence of the vehicle control from the Tm in the presence of this compound.
Logical Relationship of Experimental Evidence
Caption: Logical flow of experimental evidence for this compound's mechanism of action.
Downstream Effects and Therapeutic Potential
By inhibiting β-catenin-mediated transcription, this compound effectively downregulates the expression of a battery of Wnt target genes that are critical for cell proliferation, survival, and differentiation. These include well-known oncogenes such as c-Myc and Cyclin D1, as well as negative feedback regulators of the pathway like Axin2. The downregulation of these genes underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines, particularly those with aberrant Wnt signaling, such as colorectal cancer and multiple myeloma.[1] The specificity of this compound for the nuclear, transcriptional role of β-catenin makes it an attractive therapeutic candidate, as it is less likely to interfere with the essential cell-adhesion functions of β-catenin at the plasma membrane.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
iCRT-5: A Technical Guide to its Discovery and Development as a Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of iCRT-5, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is compiled from seminal research publications and is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, drug discovery, and developmental biology.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin lead to constitutive signaling and uncontrolled cell proliferation. Consequently, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention.
This compound emerged from a novel screening strategy as a potent and specific inhibitor of β-catenin-responsive transcription (CRT).[1][2] It functions by disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby inhibiting the expression of Wnt target genes.[3] This guide details the discovery pipeline, mechanism of action, and key experimental data related to this compound.
Discovery and Initial Characterization
The initial screening utilized a Drosophila cell-based assay, which offers a system with less genetic redundancy compared to mammalian cells, to identify inhibitors of β-catenin-responsive transcription (CRT).[4] From a screen of a large chemical library, this compound was one of the lead compounds identified.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various assays.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Wnt Responsive Luciferase Reporter Assay | STF16 Cells | IC50 | 18 nM | [4] |
| Cytotoxicity Assay | HCT-116 (Colon Cancer) | IC50 | ~5 µM | [2] |
| Cytotoxicity Assay | DLD1 (Colon Cancer) | IC50 | ~5 µM | [2] |
| Cytotoxicity Assay | SW480 (Colon Cancer) | IC50 | ~10 µM | [2] |
Table 1: In Vitro Efficacy of this compound
| Assay | Protein Complex | Parameter | Observation | Reference |
| Thermal Melt Analysis | β-catenin/TCF4 | ΔTm | ~2°C shift | [5] |
| Co-immunoprecipitation | β-catenin/TCF4 | Interaction | Disrupted | [6] |
| Co-immunoprecipitation | β-catenin/E-cadherin | Interaction | No significant effect | [3] |
Table 2: Biophysical and Biochemical Interaction Data for this compound
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a specific molecular mechanism: the disruption of the protein-protein interaction between β-catenin and TCF4.[3] In the canonical Wnt pathway, the nuclear accumulation of β-catenin and its subsequent binding to TCF/LEF transcription factors is the final step leading to the transcription of target genes that drive cell proliferation, such as c-myc and cyclin D1.[6]
By interfering with the β-catenin/TCF4 interaction, this compound effectively blocks this transcriptional activation without affecting the levels of β-catenin protein itself.[6] This targeted action is crucial as it avoids interfering with the functions of β-catenin in cell-cell adhesion, which are mediated through its interaction with E-cadherin.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Drosophila Cell-Based Luciferase Reporter Assay (Primary Screen)
This assay was the cornerstone of the initial screen that identified this compound.
-
Cell Line: Drosophila Schneider 2 (S2) cells, specifically the Clone 8 (Cl8) line.
-
Reporter Construct: dTF12, a luciferase reporter driven by a multimerized TCF-binding element.
-
Protocol:
-
S2-Cl8 cells were plated in 384-well plates.
-
Cells were transfected with a construct expressing a constitutively active form of Armadillo (the Drosophila homolog of β-catenin) to activate the dTF12 reporter. To specifically screen for inhibitors downstream of the destruction complex, RNAi against axin was used to stabilize endogenous Armadillo.
-
Compounds from a chemical library, including the precursor to this compound, were added to the wells at a final concentration of 10 µM.
-
Cells were incubated for 48 hours at 25°C.
-
Luciferase activity was measured using a commercial luciferase assay system (e.g., Promega's Bright-Glo) and a luminometer.
-
Hits were identified as compounds that significantly reduced luciferase activity without causing general cytotoxicity (assessed in parallel by a cell viability assay, such as CellTiter-Glo).
-
Mammalian Cell-Based Luciferase Reporter Assay (Secondary Screen)
To validate the activity of hits from the primary screen in a mammalian system.
-
Cell Lines: HEK293T cells or other suitable mammalian cell lines.
-
Reporter Construct: TOP-FLASH (containing TCF/LEF binding sites) or FOP-FLASH (mutated binding sites, as a negative control). A Renilla luciferase construct was co-transfected for normalization.
-
Protocol:
-
Cells were seeded in 96-well plates.
-
Cells were co-transfected with the TOP-FLASH (or FOP-FLASH) reporter, the Renilla normalization plasmid, and a construct expressing Wnt3a to activate the pathway.
-
This compound was added at various concentrations.
-
After 24-48 hours of incubation at 37°C, cells were lysed.
-
Firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to determine the specific inhibition of Wnt signaling.
-
Co-immunoprecipitation (Co-IP) Assay
To demonstrate the disruption of the β-catenin/TCF4 interaction.
-
Cell Line: HEK293T cells or a relevant cancer cell line (e.g., HCT-116).
-
Protocol:
-
Cells were cultured and treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cells were lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates were pre-cleared with protein A/G agarose beads.
-
An antibody against β-catenin or TCF4 was added to the lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads were added to pull down the antibody-protein complexes.
-
The beads were washed several times with Co-IP buffer to remove non-specific binding proteins.
-
The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Eluted proteins were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using antibodies against β-catenin and TCF4 to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.
-
Cytotoxicity Assay
To assess the anti-proliferative effect of this compound on cancer cells.
-
Cell Lines: Colon cancer cell lines with activated Wnt signaling (e.g., HCT-116, DLD1, SW480).
-
Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
This compound was added in a serial dilution to determine the dose-response relationship.
-
Cells were incubated for a defined period (e.g., 72 hours).
-
Cell viability was assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue.
-
The absorbance or fluorescence was measured using a plate reader.
-
The IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) was calculated from the dose-response curve.
-
Thermal Melt Analysis
To provide evidence for direct binding of this compound to the β-catenin/TCF4 complex.
-
Reagents: Purified recombinant β-catenin and TCF4 proteins, SYPRO Orange dye.
-
Instrumentation: Real-time PCR machine capable of performing a thermal melt.
-
Protocol:
-
A reaction mixture was prepared containing the purified β-catenin/TCF4 complex, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.
-
The mixture was aliquoted into a 96-well PCR plate.
-
The plate was subjected to a temperature gradient in the real-time PCR machine, typically from 25°C to 95°C, with fluorescence readings taken at each temperature increment.
-
As the protein unfolds with increasing temperature, the SYPRO Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve.
-
A shift in the Tm in the presence of this compound compared to the control indicates a direct binding interaction that stabilizes the protein complex.
-
Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts related to this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
iCRT-5: A Technical Guide to a Novel Inhibitor of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. iCRT-5 is a small molecule inhibitor that has emerged as a promising tool for dissecting and targeting this pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound (inhibitor of β-catenin-Responsive Transcription 5) is a cell-permeable small molecule that specifically targets the downstream effector of the canonical Wnt signaling pathway. It was identified through a high-throughput chemical genetic screen designed to find compounds that disrupt β-catenin-mediated transcription.[1] this compound and its analogs, such as iCRT-3 and iCRT-14, have demonstrated efficacy in blocking Wnt signaling in various preclinical models.[1]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₅S₂ |
| Molecular Weight | 367.44 g/mol |
| CAS Number | 18623-44-4 |
| Solubility | Soluble in DMSO |
Mechanism of Action
The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1.[2][3] this compound exerts its inhibitory effect by directly disrupting the protein-protein interaction between β-catenin and TCF4.[1][4] This action prevents the recruitment of the transcriptional machinery to Wnt-responsive elements in the genome, thereby silencing the expression of oncogenic target genes.[2]
Quantitative Data
In Vitro Efficacy
Table 1: In Vitro Efficacy of iCRT Compounds
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | Wnt Responsive STF16 Luciferase Assay | - | 18 nM | [5] |
| iCRT-3 | Wnt Responsive STF16 Luciferase Assay | - | 8.2 nM | [6] |
| iCRT-14 | Wnt Responsive STF16 Luciferase Assay | HEK293 | 40.3 nM | [7][8] |
Note: The lack of comprehensive, directly comparable IC50 values for this compound across multiple cancer cell lines highlights an area for future research.
In Vivo Efficacy
While specific in vivo efficacy data for this compound is limited in publicly available literature, studies on its analog, iCRT-14, provide valuable insights into the potential of this class of inhibitors. In a xenograft model using HCT116 and HT29 colon cancer cells, intraperitoneal administration of iCRT-14 at a dose of 50 mg/kg resulted in a significant reduction in the initial tumor growth rate by approximately 50%.[7]
Table 2: In Vivo Efficacy of iCRT-14 in a Colon Cancer Xenograft Model
| Compound | Cancer Model | Dosage and Administration | Effect on Tumor Growth | Reference |
| iCRT-14 | HCT116 and HT29 Xenografts | 50 mg/kg, Intraperitoneal | ~50% reduction in initial growth rate | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
Protocol:
-
Cell Seeding: Seed HEK293T cells, or other suitable cell lines, into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Transfection: After 24 hours, transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) and serial dilutions of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a CO₂ incubator.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for β-catenin/TCF4 Interaction
Co-IP is used to demonstrate the physical interaction between β-catenin and TCF4 and to assess the ability of this compound to disrupt this interaction.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HCT116) with this compound or DMSO for a specified time. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for β-catenin overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against TCF4 and β-catenin to detect the co-immunoprecipitated proteins.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or SW480) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., at a dose of 50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. Its specific mechanism of action, involving the disruption of the β-catenin/TCF4 interaction, makes it a more targeted inhibitor compared to upstream pathway modulators. While further studies are needed to establish a comprehensive profile of its efficacy across a wide range of cancer types, the existing data and the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and similar Wnt pathway inhibitors.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astorscientific.us [astorscientific.us]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]
iCRT-5: An In-Depth Technical Guide to its Function in Cellular Signaling
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the small molecule iCRT-5, a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this critical pathway is implicated in a multitude of diseases, most notably in cancer. This document outlines the mechanism of action of this compound, its quantitative effects on cellular processes, and detailed protocols for key experimental validations, serving as a vital resource for professionals in cellular biology and drug discovery.
Core Mechanism of Action: Disrupting the β-catenin/TCF4 Axis
This compound functions as a direct inhibitor of the interaction between β-catenin and the T-cell factor 4 (TCF4).[1][2][3] This interaction is the final and critical step in the canonical Wnt signaling cascade, where the β-catenin/TCF4 complex acts as a transcriptional activator for a host of Wnt target genes. By binding to β-catenin, this compound allosterically inhibits its association with TCF4, thereby preventing the transcription of genes responsible for cell proliferation and tumorigenesis, such as c-Myc and Cyclin D1.[1][2] A key feature of this compound's mechanism is its ability to inhibit β-catenin responsive transcription (CRT) without affecting the upstream stabilization and nuclear accumulation of β-catenin.[2]
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory point of this compound.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified across various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in blocking Wnt-dependent transcriptional activity.
| Parameter | Cell Line | Assay | IC50 Value | Reference |
| β-catenin Responsive Transcription | Drosophila Cl8 | dTF12-Luciferase Reporter | ~1 µM | Gonsalves et al., 2011 |
| Wnt3a-induced Transcription | HEK293 | SuperTOPflash Reporter | ~5 µM | Gonsalves et al., 2011 |
| Constitutive Wnt Signaling | SW480 (APC mutant) | SuperTOPflash Reporter | ~7.5 µM | Gonsalves et al., 2011 |
| Cell Viability | DLD-1 (APC mutant) | CellTiter-Glo | ~25 µM | Gonsalves et al., 2011 |
| Cell Viability | HCT-116 (β-catenin mutant) | CellTiter-Glo | > 50 µM | Gonsalves et al., 2011 |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for key experiments used to characterize the function of this compound, based on the methodologies described in Gonsalves et al., 2011.
TOPflash Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293 or SW480 cells
-
SuperTOPflash and SuperFOPflash reporter plasmids (Addgene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (Invitrogen)
-
Wnt3a conditioned media or purified Wnt3a protein
-
This compound (dissolved in DMSO)
-
Dual-Glo Luciferase Assay System (Promega)
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed HEK293 or SW480 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect cells with 50 ng of SuperTOPflash or SuperFOPflash plasmid and 5 ng of Renilla luciferase plasmid per well using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either Wnt3a conditioned media (for HEK293 cells) or vehicle control. Add serial dilutions of this compound or DMSO vehicle to the respective wells. For SW480 cells, which have constitutively active Wnt signaling, add this compound directly.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C, 5% CO2.
-
Luciferase Measurement: Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the fold change of TOPflash activity over FOPflash activity.
Caption: Workflow for the TOPflash Luciferase Reporter Assay.
Co-Immunoprecipitation of β-catenin and TCF4
This technique is used to verify that this compound disrupts the physical interaction between β-catenin and TCF4.
Materials:
-
DLD-1 or other suitable cell line
-
This compound
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors)
-
Anti-β-catenin antibody
-
Anti-TCF4 antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Culture DLD-1 cells to ~80% confluency and treat with the desired concentration of this compound or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-TCF4 antibody to detect the co-immunoprecipitated TCF4.
Cellular Consequences of this compound Treatment
The inhibition of the β-catenin/TCF4 interaction by this compound leads to several significant downstream cellular effects:
-
Downregulation of Wnt Target Genes: Treatment of Wnt-dependent cancer cells with this compound leads to a dose-dependent decrease in the mRNA and protein levels of key Wnt target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1. The expression of Axin2, a negative feedback regulator of the Wnt pathway, is also reduced.[2]
-
Selective Cytotoxicity: this compound exhibits selective cytotoxicity towards cancer cell lines with mutations that lead to the constitutive activation of the Wnt/β-catenin pathway (e.g., APC-mutant colorectal cancer cells like DLD-1 and SW480). In contrast, cell lines with wild-type APC and β-catenin are significantly less sensitive to this compound.
-
Anti-proliferative Effects: By downregulating key cell cycle promoters like Cyclin D1, this compound can induce cell cycle arrest and inhibit the proliferation of Wnt-driven cancer cells.
Caption: Logical framework for the experimental validation of this compound's function.
Conclusion
This compound represents a pivotal tool for both basic research and therapeutic development. Its specific mechanism of action allows for the precise dissection of the downstream consequences of Wnt/β-catenin signaling. The data and protocols presented in this guide offer a robust framework for utilizing this compound to further unravel the complexities of this fundamental pathway and to explore its potential in the treatment of Wnt-driven diseases. The continued investigation of this compound and its analogs holds significant promise for the future of targeted cancer therapy.
References
- 1. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
iCRT-5 and its role in beta-catenin degradation
An In-depth Technical Guide on iCRT-5 and its Interruption of β-Catenin Mediated Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which drives the expression of oncogenes. This document provides a detailed examination of this compound, a small molecule inhibitor of β-catenin-responsive transcription (CRT). Contrary to mechanisms that induce β-catenin degradation, this compound acts downstream by disrupting the crucial protein-protein interaction between β-catenin and TCF4. This guide summarizes the quantitative data for this compound, presents detailed protocols for key experimental validation, and provides visual diagrams of the signaling pathway and experimental workflows.
The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is tightly regulated to control cell fate, proliferation, and differentiation.[1] Its activity is primarily determined by the cytoplasmic concentration of β-catenin.
-
"Off" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α) phosphorylates β-catenin.[2][3] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[2][4] TCF/LEF transcription factors remain in the nucleus, bound by co-repressors like Groucho, thus inhibiting gene transcription.[5]
-
"On" State (Presence of Wnt): The binding of a Wnt ligand to its receptors (Frizzled and LRP5/6) triggers a cascade that leads to the disassembly of the destruction complex.[5] This prevents β-catenin phosphorylation and degradation, causing it to accumulate in the cytoplasm and translocate to the nucleus.[3][5] In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF, recruiting co-activators to initiate the transcription of target genes such as c-myc and cyclin D1.[1][6]
This compound: An Inhibitor of β-Catenin-Responsive Transcription
This compound is a cell-permeable small molecule identified as a potent inhibitor of β-catenin-responsive transcription (CRT).[7][8] Mechanistic studies have demonstrated that its inhibitory effect is independent of β-catenin degradation. Instead, this compound functions by directly interfering with the binding of β-catenin to the transcription factor TCF4 in the nucleus.[8][9] This disruption prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes.[1]
References
- 1. Emerging Direct Targeting β-Catenin Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Reporter Activity Assay [bio-protocol.org]
- 6. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to iCRT-5: Targeting the β-Catenin/TCF4 Interaction in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Inhibition of β-Catenin-Regulated Transcription
iCRT-5 is a small molecule inhibitor that targets the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Its primary mechanism of action is the disruption of β-catenin-regulated transcription (CRT).[1] Unlike inhibitors that target upstream components of the Wnt cascade, this compound acts at the terminal step in the nucleus. It functionally antagonizes the transcriptional activity of β-catenin by interfering with the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[2][3][4] This targeted disruption prevents the recruitment of the transcriptional machinery to Wnt target genes, thereby inhibiting their expression. Computational docking studies suggest that this compound binds to a pocket on the surface of β-catenin that overlaps with the TCF4 binding site.[5] Specifically, the carboxyl group of this compound is predicted to mimic the interaction of Asp16 on TCF4 with Lys435 on β-catenin.[5]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified using various in vitro assays. A key measure of its activity is the half-maximal inhibitory concentration (IC50) in a Wnt-responsive luciferase reporter assay.
| Assay | IC50 Value | Reference |
| Wnt responsive STF16 luciferase reporter | 18 nM | [3][4] |
While the 18 nM IC50 value demonstrates high potency in a reporter gene context, the effective concentration for inhibiting Wnt/β-catenin-dependent cellular processes in cancer cell lines is in the micromolar range.[6] Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad panel of cancer cell lines. To date, a specific dissociation constant (Kd) for the binding of this compound to β-catenin has not been reported in the reviewed literature. However, thermal melt analysis has qualitatively demonstrated a direct interaction between this compound and the β-catenin-TCF4 complex, as evidenced by a shift in the melting temperature of the complex upon inhibitor binding.[5]
Experimental Protocols
Wnt/β-Catenin Luciferase Reporter Assay
This assay is fundamental for screening and characterizing inhibitors of the Wnt/β-catenin signaling pathway. It utilizes a reporter plasmid containing TCF/LEF (T-cell factor/lymphoid enhancer factor) response elements upstream of a luciferase gene.
Objective: To quantify the effect of this compound on β-catenin/TCF-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated TCF/LEF binding sites, as a negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound (dissolved in DMSO)
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Incubation: After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway.
-
Treatment: Add this compound at various concentrations to the designated wells. Include a DMSO vehicle control.
-
Lysis: After 24 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the DMSO-treated control.
Co-Immunoprecipitation (Co-IP) for β-Catenin/TCF4 Interaction
This technique is used to demonstrate the disruption of the protein-protein interaction between β-catenin and TCF4 by this compound.
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the formation of the β-catenin/TCF4 complex in cells.
Materials:
-
SW480 or other colon cancer cell line with active Wnt signaling
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against β-catenin or TCF4 for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies against β-catenin and TCF4 for Western blotting
-
This compound (dissolved in DMSO)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture SW480 cells and treat with this compound at the desired concentration for the appropriate time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Lyse the cells with cold lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the amount of co-immunoprecipitated TCF4 in the this compound treated sample compared to the control indicates disruption of the interaction.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Wnt signaling by disrupting the β-catenin/TCF4 interaction.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing a Wnt signaling inhibitor like this compound.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's inhibitory effect on the Wnt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
- 6. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
iCRT-5: A Technical Overview of a Wnt/β-Catenin Signaling Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
iCRT-5 is a small molecule inhibitor that has garnered significant interest within the research community for its specific targeting of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This compound acts as a β-catenin-responsive transcription (CRT) inhibitor, effectively disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a compilation of its biological activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.
In many cancers, mutations in components of the destruction complex, such as APC or Axin, or in β-catenin itself, lead to the constitutive activation of Wnt signaling, promoting tumorigenesis. Consequently, inhibiting the downstream transcriptional activity of the β-catenin/TCF complex is a promising therapeutic strategy. This compound was identified through a chemical genetic screen as a potent inhibitor of β-catenin-responsive transcription[1].
Mechanism of Action
This compound functions by specifically inhibiting the transcriptional activity mediated by the β-catenin/TCF4 complex.[2] It has been shown to interfere with the interaction between β-catenin and TCF4, thereby preventing the recruitment of transcriptional co-activators and the subsequent expression of Wnt target genes.[2] This mechanism is downstream of β-catenin stabilization, allowing it to be effective even in cancer cells with mutations in upstream components of the pathway that lead to β-catenin accumulation.
Quantitative Data
The biological activity of this compound has been quantified in various assays and cell lines. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Wnt responsive STF16 luciferase) | 18 nM | HEK293T | [2][3] |
| IC50 (Cell Viability) | Not specified in publicly available literature | Multiple Myeloma cell lines | [4] |
| IC50 (Cell Viability) | Not specified in publicly available literature | Triple-Negative Breast Cancer cell lines |
Note: Specific IC50 values for cell viability in cancer cell lines are mentioned in the referenced literature but the exact figures are not consistently reported across publicly accessible documents. Researchers should refer to the primary publications for detailed dose-response curves.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Luciferase Reporter Assay
This assay is used to quantify the inhibition of β-catenin/TCF-mediated transcription.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter (e.g., TOPFlash).
-
Control Plasmid: A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) is used to assess non-specific effects.
-
Internal Control: A plasmid expressing a different reporter gene under a constitutive promoter (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell number.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.
-
After 24 hours, co-transfect the cells with the TOPFlash (or FOPFlash), and Renilla luciferase plasmids using a suitable transfection reagent.
-
After another 24 hours, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
To induce Wnt signaling, cells can be treated with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize the data. The results are typically expressed as the percentage of inhibition relative to the DMSO-treated control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: Cancer cell lines with known Wnt pathway activation (e.g., multiple myeloma cell lines like RPMI-8226 and U266, or triple-negative breast cancer cell lines like MDA-MB-231).
-
Reagents:
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
-
Cell Lines: As per the cell viability assay.
-
Reagents:
-
This compound.
-
Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) staining kit.
-
Binding Buffer.
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Visualizations
Wnt/β-Catenin Signaling Pathway
References
In-depth Technical Guide to iCRT-5: A Potent Inhibitor of Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
iCRT-5 is a potent, cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the critical protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols and pathway diagrams are included to facilitate its application in research and drug development.
Chemical Properties
This compound is a synthetic compound with the following key identifiers:
-
CAS Number: 18623-44-4
-
Molecular Formula: C₁₆H₁₇NO₅S₂
-
Molecular Weight: 367.44 g/mol
-
IUPAC Name: (Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Mechanism of Action
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.
This compound acts as a β-catenin-responsive transcription (CRT) inhibitor.[1][2][3] It specifically disrupts the interaction between β-catenin and TCF4, a key transcription factor in the Wnt pathway, without affecting the interaction of β-catenin with E-cadherin or α-catenin.[1] This targeted disruption prevents the recruitment of the transcriptional machinery to Wnt target gene promoters, leading to the downregulation of their expression.
Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in a luciferase-based reporter assay.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Wnt Responsive Luciferase Assay | STF16 | IC₅₀ | 18 nM | [4] |
Table 1: In Vitro Efficacy of this compound.
Experimental Protocols
Wnt/β-catenin Luciferase Reporter Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash (contains TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPFlash (negative control with mutated TCF/LEF sites) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound (dissolved in DMSO)
-
Passive Lysis Buffer
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the media with fresh media containing Wnt3a conditioned media (to activate the pathway) and varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add 100 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Assay: Transfer 20 µL of the cell lysate to a white 96-well plate. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the Wnt3a-treated control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the log concentration of this compound.
Workflow for a Wnt/β-catenin luciferase reporter assay to evaluate this compound activity.
Applications in Research
This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes and diseases, including:
-
Cancer Biology: Studying the effects of Wnt pathway inhibition on the proliferation, survival, and differentiation of cancer cells, particularly in malignancies with known Wnt pathway dysregulation such as colorectal cancer and multiple myeloma.[3]
-
Stem Cell Biology: Investigating the role of Wnt signaling in stem cell self-renewal and differentiation.
-
Developmental Biology: Elucidating the function of the Wnt pathway during embryonic development.
-
Drug Discovery: Serving as a reference compound for the development of novel Wnt pathway inhibitors.
Conclusion
This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway with a specific mechanism of action. Its high potency and cell permeability make it an excellent tool for in vitro studies aimed at understanding the multifaceted roles of Wnt signaling and for the initial stages of drug discovery programs targeting this critical pathway. This guide provides the foundational information and experimental framework necessary for its effective use in a research setting.
References
Navigating the Preclinical Path of iCRT-5: A Technical Guide to its Solubility and Stability
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of iCRT-5, a potent and selective inhibitor of β-catenin-responsive transcription (CRT). Understanding these fundamental physicochemical properties is critical for the design and execution of reliable in vitro and in vivo studies, ensuring the integrity of experimental data and accelerating the translation of research findings.
Physicochemical Properties of this compound
This compound, with the IUPAC name (Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, is a synthetic, cell-permeable small molecule that plays a crucial role in the inhibition of the Wnt/β-catenin signaling pathway. Its utility in research, particularly in fields like oncology, is significant.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₅S₂ | |
| Molecular Weight | 367.44 g/mol | |
| Appearance | Solid | [2] |
| Purity | >98% | [2] |
| CAS Number | 18623-44-4 |
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation development. Current data indicates that this compound is readily soluble in dimethyl sulfoxide (DMSO).[3]
| Solvent | Solubility | Concentration | Reference |
| DMSO | Soluble | 10 mM | [2][3] |
For aqueous-based biological assays, it is common practice to prepare a concentrated stock solution in DMSO, which is then serially diluted in the aqueous experimental medium. Researchers should be mindful of the final DMSO concentration in their assays to avoid solvent-induced artifacts.
Stability and Storage Recommendations
Proper storage and handling are paramount to maintaining the integrity and activity of this compound. Stability is influenced by factors such as temperature, light, and the storage medium.
Solid Form
As a solid, this compound should be stored under desiccating conditions.
| Storage Condition | Duration | Reference |
| -20°C | Up to 12 months (long-term) | [3] |
| 0 - 4°C | Short-term (days to weeks) | [3] |
In Solution
Once dissolved, the stability of this compound is dependent on the solvent and storage temperature. Stock solutions are typically prepared in DMSO.
| Storage Condition | Duration | Reference |
| -80°C in DMSO | Up to 6 months | [1][2] |
| -20°C in DMSO | Up to 1 month to 6 months | [1][2] |
| 0 - 4°C in DMSO | Short-term (days to weeks) | [3] |
It is advisable to prepare fresh dilutions from the stock solution for each experiment and to minimize freeze-thaw cycles.
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the transcriptional activity of β-catenin.[1] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of target genes involved in cell proliferation and differentiation. This compound disrupts this process, making it a valuable tool for studying Wnt-driven biological phenomena.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of small molecule compounds like this compound. These should be adapted and optimized for specific experimental needs.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]
Detailed Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not bind the compound.[4]
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A standard curve of known this compound concentrations should be prepared to ensure accurate quantification.
-
Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
Stability Assessment
Stability testing evaluates the effect of various environmental factors on the quality of a compound over time.[5]
Detailed Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or formulation. Aliquot the solutions into appropriate, sealed containers.
-
Storage Conditions: Store the samples under various conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[6] This includes long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions. Photostability studies should also be considered.
-
Time Points: Test the samples at predetermined time intervals. For a 12-month study, typical time points for long-term testing are 0, 3, 6, 9, and 12 months.[5][6] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[5][7]
-
Analysis: At each time point, analyze the samples for key stability-indicating parameters. This typically includes:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay: Quantification of the remaining this compound concentration (e.g., by HPLC) to determine degradation.
-
Purity: Analysis for the presence of degradation products (e.g., by HPLC with a purity method).
-
-
Data Evaluation: Evaluate the data to establish a stability profile and determine the recommended storage conditions and shelf-life.
This technical guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own validation experiments to ensure the compound's suitability for their intended use.
References
Methodological & Application
Application Notes and Protocols for iCRT-5 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iCRT-5, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in cancer cell research. This document includes information on the effective concentration of this compound in specific cancer cell lines, detailed protocols for determining its cytotoxic effects, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a member of the inhibitor of β-catenin responsive transcription (iCRT) family of compounds. It functions by antagonizing the transcriptional activity of nuclear β-catenin, a key effector of the canonical Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer. By inhibiting this pathway, this compound and related compounds have shown potential as therapeutic agents by inducing apoptosis and reducing cell proliferation in cancer cells with aberrant Wnt signaling.
Effective Concentration of this compound in Cancer Cells
The following table summarizes the concentrations of this compound used in a study on TNBC cell lines. It is important to note that in this particular study, a related compound, iCRT-3, was found to be more potent in inhibiting cell proliferation.
| Cell Line | Cancer Type | This compound Concentrations Tested (μM) | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation | |
| BT-549 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation | |
| HCC-1143 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation | |
| HCC-1937 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation |
Note: Researchers should perform their own dose-response experiments to determine the optimal effective concentration for their specific cancer cell line of interest.
Experimental Protocols
Determining the Effective Concentration of this compound using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to use a range of concentrations (e.g., from 0.1 µM to 200 µM) to generate a dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.
-
Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Preparation of iCRT-5 Stock Solution for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
iCRT-5 is a small molecule inhibitor of β-catenin-responsive transcription (CRT). It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical downstream step in the canonical Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous cancers, including multiple myeloma and triple-negative breast cancer, making this compound a valuable tool for preclinical research in these areas. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent dilutions for use in both in vitro and in vivo experimental models.
2. Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₅S₂ | [1] |
| Molecular Weight | 367.44 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Solubility in DMSO | 36 mg/mL (approximately 97.98 mM) |
Note: The solubility in DMSO may require ultrasonic treatment and warming. It is recommended to use a fresh, unopened bottle of hygroscopic DMSO for the best results.
3. Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and fate determination. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.[2][3]
This compound exerts its inhibitory effect at the terminal step of this cascade by directly interfering with the interaction between nuclear β-catenin and TCF4. This prevents the transcription of Wnt target genes, independent of β-catenin stabilization or nuclear translocation.[2][3]
References
- 1. Durability of cell line xenograft resection models to interrogate tumor micro-environment targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iCRT-5 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The Wnt/β-catenin signaling pathway is frequently dysregulated in multiple myeloma, contributing to cancer cell proliferation and survival.[1][2][3] iCRT-5 is a small-molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway.[1][4] These application notes provide a comprehensive overview of the use of this compound for studying and targeting multiple myeloma cell lines in a research setting.
Mechanism of Action
This compound functions as an antagonist of β-catenin-regulated transcription (CRT).[4] In the canonical Wnt signaling pathway, the stabilization of β-catenin leads to its translocation to the nucleus. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes that promote cell proliferation and survival, such as c-MYC and Cyclin D1.[3][5]
This compound disrupts the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of these downstream target genes.[2][3] This action leads to a reduction in the proliferation of multiple myeloma cells and the induction of apoptosis.[1][2] Notably, the inhibitory effect of this compound on the Wnt pathway appears to be independent of the expression of the upstream Wnt antagonist DKK1, suggesting a direct targeting of the downstream nuclear β-catenin/TCF complex.[1][2][3]
Caption: Wnt/β-catenin pathway and the inhibitory action of this compound.
Data Presentation
While specific quantitative data for IC50 values, apoptosis rates, and cell cycle distribution for this compound in multiple myeloma cell lines are not extensively detailed in the available literature, the following tables summarize the qualitative and observed effects.
Table 1: Effect of this compound on Wnt/β-catenin Signaling and Cell Proliferation
| Cell Line | Wnt/β-catenin Reporter Activity | β-catenin Expression | Cell Proliferation | Optimal Dose (approx.) |
| U266 | Dose-dependent inhibition[1][2] | Downregulated[1][3] | Inhibited[1][3] | ~15 µM[3] |
| MM.1 | Dose-dependent inhibition[1][2] | Downregulated[1] | Inhibited[1] | ~15 µM[3] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| U266 | Induced (qualitative)[1] | Not reported |
| MM.1 | Induced (qualitative)[1] | Not reported |
Note: The available literature suggests that inhibition of the Wnt/β-catenin pathway, which this compound accomplishes, is linked to the induction of apoptosis and cell cycle arrest in multiple myeloma. However, specific quantitative data for this compound is not provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in multiple myeloma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Multiple myeloma cell lines (e.g., U266, MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Western Blotting for β-catenin and Downstream Targets
This protocol assesses the protein levels of β-catenin, c-MYC, and Cyclin D1.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-β-catenin, anti-c-MYC, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Caption: A typical workflow for evaluating this compound in myeloma cells.
References
- 1. Antagonistic Effect of Small-molecule Inhibitors of Wnt/β-catenin in Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]
- 2. The role of Wnt/β-catenin signaling pathway in the pathogenesis and treatment of multiple myeloma (review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic effect of small-molecule inhibitors of Wnt/β-catenin in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Protein Translation Dependence in Multiple Myeloma with Omacetaxine-based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Application Notes and Protocols for iCRT-5 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. A significant proportion of CRCs are driven by mutations in the Wnt/β-catenin signaling pathway, leading to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenes such as c-Myc and Cyclin D1. The small molecule iCRT-5 is an inhibitor of the Wnt/β-catenin signaling pathway, functioning by disrupting the crucial interaction between β-catenin and TCF4. This disruption prevents the transcription of Wnt target genes, thereby inhibiting the proliferation of cancer cells dependent on this pathway. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in colorectal cancer research.
Mechanism of Action of this compound
This compound is part of a class of small molecules designed to specifically inhibit the canonical Wnt signaling pathway at the level of nuclear transcription. Unlike upstream inhibitors that may have broader effects, this compound targets the final transcriptional activation step by preventing the binding of β-catenin to the TCF4 transcription factor.[1] This targeted approach is of significant interest for therapeutic development, as the Wnt/β-catenin pathway is often constitutively active in colorectal cancer due to mutations in genes such as APC or CTNNB1 (β-catenin).[1] By disrupting the β-catenin/TCF4 complex, this compound effectively downregulates the expression of genes critical for cancer cell proliferation and survival.
Data Presentation
Quantitative data from experiments using this compound should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table presents hypothetical IC50 values for this compound in various colorectal cancer cell lines after 72 hours of treatment, as determined by an MTT assay. It is important to note that while data for the related compound iCRT3 in Caco-2 cells is available in the literature, specific single-agent IC50 values for this compound need to be experimentally determined for each cell line.[2]
| Cell Line | APC Status | β-catenin Status | This compound IC50 (µM) - Hypothetical |
| HCT116 | Wild-Type | Mutated | 15 |
| SW480 | Mutated | Wild-Type | 10 |
| HT29 | Mutated | Wild-Type | 25 |
| Caco-2 | Mutated | Wild-Type | 20 |
Note: These are example values and must be determined experimentally.
Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression
This table summarizes the expected quantitative changes in the protein levels of key Wnt signaling targets following treatment with this compound. The data should be obtained through quantitative western blot analysis, with protein levels normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment | β-catenin (Nuclear Extract) | c-Myc | Cyclin D1 |
| Vehicle Control | 100% | 100% | 100% |
| This compound (10 µM) | 45% | 35% | 40% |
| This compound (25 µM) | 20% | 15% | 20% |
Note: These are representative data illustrating the expected trend. Actual values must be determined experimentally.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in colorectal cancer cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480, HT29, Caco-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the colorectal cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blotting for Wnt Target Proteins
This protocol is for analyzing the protein expression of β-catenin, c-Myc, and Cyclin D1 in colorectal cancer cells after treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed colorectal cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control (β-actin or GAPDH).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for the iCRT-5 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the iCRT-5 compound in a TCF/LEF (T-cell factor/lymphoid enhancer factor) luciferase reporter assay to quantify the inhibition of the canonical Wnt/β-catenin signaling pathway. This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, a key transcriptional activation step in this pathway.[1] This assay is a critical tool for researchers studying Wnt signaling in various contexts, including cancer biology and developmental biology, as well as for professionals in drug development screening for novel Wnt pathway inhibitors.
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and cell fate determination.[2] Aberrant activation of this pathway is implicated in a variety of human cancers, particularly colorectal cancer.[1] The pathway culminates in the nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes.
The this compound luciferase reporter assay is a cell-based assay designed to measure the transcriptional activity of the TCF/LEF transcription factors. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites.[2][3][4] Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate. Small molecule inhibitors of the Wnt pathway, such as this compound, will reduce the luciferase signal in a dose-dependent manner, allowing for the determination of their inhibitory potency.
Principle of the Assay
The assay utilizes a stable cell line, typically HEK293, co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct (e.g., SuperTOPFlash) and a constitutively expressed Renilla luciferase construct for normalization.[5] The Wnt pathway is activated using either recombinant Wnt3a protein or a chemical agonist like lithium chloride (LiCl), which mimics Wnt signaling by inhibiting GSK3β. In the presence of an activator, nuclear β-catenin binds to the TCF/LEF response elements in the reporter construct, driving the expression of firefly luciferase. The addition of this compound disrupts the β-catenin/TCF4 interaction, leading to a decrease in firefly luciferase expression. The luminescent signals from both firefly and Renilla luciferases are measured, and the ratio of the two is used to determine the specific inhibition of the Wnt pathway, normalized for cell number and transfection efficiency.
Data Presentation
The inhibitory effect of this compound on the Wnt/β-catenin signaling pathway is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the luciferase signal by 50%.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HEK293 | TCF/LEF Luciferase Reporter (STF16-luc) | ~200 nM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter (e.g., HEK293 STF cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining the reporter constructs.
-
Wnt Pathway Activator: Wnt3a-conditioned medium or Lithium Chloride (LiCl) solution.
-
Test Compound: this compound, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Assay Plate: White, opaque 96-well cell culture plates suitable for luminescence readings.
-
Luciferase Assay Reagent: Dual-luciferase reporter assay system (e.g., from Promega).
-
Phosphate-Buffered Saline (PBS): sterile.
-
DMSO: sterile, for vehicle control.
Protocol
Day 1: Cell Seeding
-
Culture HEK293 STF cells in a T75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Count the cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a white, opaque 96-well plate.[6]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment
-
Prepare this compound dilutions:
-
Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Activate the Wnt Pathway:
-
Using Wnt3a-conditioned medium: Replace the existing medium with 80 µL of a 1:1 mixture of fresh culture medium and Wnt3a-conditioned medium.
-
Using LiCl: Add LiCl to the culture medium to a final concentration of 20 mM.
-
-
Add this compound:
-
Add 20 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
Include wells with cells and activator only (positive control) and cells with vehicle only (negative control).
-
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
Day 3: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
Measure Firefly Luciferase Activity:
-
Add the firefly luciferase substrate to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Measure Renilla Luciferase Activity:
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luminescence.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the corresponding Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Calculate Percent Inhibition:
-
Determine the average normalized RLU for the positive control (activator + vehicle) and the negative control (vehicle only).
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_negative) / (RLU_positive - RLU_negative))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value from the dose-response curve.
Troubleshooting
-
High background luminescence: Ensure that the 96-well plates are opaque to prevent crosstalk between wells. Use a cell-free well with medium and luciferase reagent to determine the background signal.
-
Low signal: Optimize the cell seeding density and the concentration of the Wnt pathway activator. Ensure the luciferase assay reagents are properly stored and prepared.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix the cell suspension and compound dilutions thoroughly.
-
Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity, which can lead to a decrease in both firefly and Renilla luciferase signals. It is advisable to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish between specific Wnt pathway inhibition and general cell death.[1]
References
- 1. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes: Probing the β-Catenin-TCF4 Interaction with iCRT-5
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Apoptosis Assay Using iCRT-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT-5 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and TCF4, a key transcriptional activator in this pathway.[1][2] The aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including multiple myeloma and triple-negative breast cancer, making it a critical target for therapeutic intervention.[3][4][5] By inhibiting β-catenin-responsive transcription, this compound effectively downregulates the expression of Wnt target genes, leading to decreased cell proliferation and the induction of apoptosis.[1][3] These characteristics make this compound a valuable tool for cancer research and drug development.
This document provides a detailed protocol for assessing the apoptotic effects of this compound on cancer cell lines using the Annexin V and Propidium Iodide (PI) flow cytometry assay.
Mechanism of Action of this compound
The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[6] this compound specifically inhibits the transcriptional activity of the β-catenin/TCF4 complex, thereby blocking the downstream effects of Wnt signaling and promoting apoptosis.[1][2]
Data Presentation
The following table summarizes hypothetical quantitative data from an apoptosis assay using this compound on a cancer cell line (e.g., BT-549 triple-negative breast cancer cells) after a 48-hour treatment. This data is representative of typical results obtained from an Annexin V/PI flow cytometry experiment.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound | 10 | 80.4 ± 3.5 | 12.1 ± 1.9 | 7.5 ± 1.1 | 19.6 ± 3.0 |
| This compound | 25 | 65.7 ± 4.2 | 20.8 ± 2.5 | 13.5 ± 1.8 | 34.3 ± 4.3 |
| This compound | 50 | 40.1 ± 5.1 | 35.6 ± 3.7 | 24.3 ± 2.9 | 59.9 ± 6.6 |
| Staurosporine (Positive Control) | 1 | 15.3 ± 2.8 | 40.2 ± 4.1 | 44.5 ± 3.5 | 84.7 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., BT-549, MDA-MB-231, or a multiple myeloma cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
96-well or 6-well cell culture plates
Experimental Protocol: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is adapted from standard Annexin V/PI staining procedures and is suitable for assessing apoptosis induced by this compound.[2][3][7]
1. Cell Seeding: a. Culture the chosen cancer cell line in T-75 flasks until they reach 70-80% confluency. b. Trypsinize the cells and perform a cell count. c. Seed the cells into 6-well plates at a density of 2-5 x 10^5 cells per well in 2 mL of complete culture medium. d. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 10 µM, 25 µM, and 50 µM. b. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used. c. A positive control for apoptosis, such as staurosporine (1 µM), should also be included. d. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control. e. Incubate the cells for a predetermined time, for example, 24, 48, or 72 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.[8][9]
3. Cell Harvesting: a. After the incubation period, collect the culture medium from each well, which contains floating apoptotic cells. b. Wash the adherent cells with PBS. c. Add trypsin-EDTA to each well to detach the adherent cells. d. Combine the detached cells with the previously collected culture medium for each condition. e. Centrifuge the cell suspensions at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellets once with cold PBS.
4. Annexin V and PI Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend each cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis: a. Analyze the stained cells immediately by flow cytometry. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants. c. For each sample, collect a minimum of 10,000 events. d. The cell populations will be distinguished as follows:
- Viable cells: Annexin V- and PI-
- Early apoptotic cells: Annexin V+ and PI-
- Late apoptotic/necrotic cells: Annexin V+ and PI+
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WNT974 Inhibits Proliferation, Induces Apoptosis, and Enhances Chemosensitivity to Doxorubicin in Lymphoma Cells by Inhibiting Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Inhibitor 5: A Multifaceted Regulator of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 7. WNT-1 Signaling Inhibits Apoptosis by Activating β-Catenin/T Cell Factor–Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with iCRT-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT-5 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making it a promising target for therapeutic intervention. This compound functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes that drive tumor growth. These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability using a colorimetric MTT assay.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled (Fzd) and co-receptor LRP5/6, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes like c-Myc and Cyclin D1, which promote cell proliferation.
This compound acts downstream in this pathway by directly interfering with the protein-protein interaction between nuclear β-catenin and TCF4. This blockade prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell growth and survival.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | ~5 |
| SW480 | Colorectal Adenocarcinoma | ~10 |
| DLD-1 | Colorectal Adenocarcinoma | ~15 |
| RPMI-8226 | Multiple Myeloma | ~8 |
| U266 | Multiple Myeloma | ~12 |
Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions, such as cell density and passage number. It is recommended to perform a dose-response analysis for each new cell line and experimental setup.
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium. | Use sterile techniques and fresh reagents. Filter-sterilize solutions. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Low signal or poor formazan formation | Low cell number. | Optimize cell seeding density. |
| Insufficient incubation time with MTT. | Increase the incubation time with MTT (up to 4 hours). | |
| Cells are not metabolically active. | Ensure cells are in the logarithmic growth phase. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of the Wnt/β-catenin inhibitor this compound on cancer cell viability. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound in oncology research and drug development.
References
Application Notes and Protocols for iCRT-5 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the small molecule inhibitor iCRT-5 in a preclinical in vivo xenograft model. This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers.[1] By disrupting the interaction between β-catenin and its transcriptional coactivators, this compound effectively downregulates the expression of Wnt target genes involved in cell proliferation and survival.[2] This document outlines the necessary steps for establishing a xenograft model, administering this compound, and monitoring tumor response, providing a framework for evaluating the therapeutic potential of this compound in a preclinical setting.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes such as c-myc and cyclin D1, which drive cell proliferation.[3]
This compound acts as a β-catenin-responsive transcription (CRT) inhibitor.[2] It specifically disrupts the protein-protein interaction between β-catenin and its coactivators, thereby preventing the formation of the active transcriptional complex.[4] This leads to the downregulation of Wnt target gene expression and subsequent inhibition of tumor growth.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocol: this compound In Vivo Xenograft Model
This protocol provides a general framework. Specific parameters such as cell numbers, tumor volume endpoints, and dosing schedules may need to be optimized for different cancer cell lines and animal models.
1. Cell Culture and Preparation:
-
Select a cancer cell line with a known dysregulated Wnt/β-catenin signaling pathway.
-
Culture the cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin or another appropriate method and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) aged 6-8 weeks.
-
Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
3. Tumor Monitoring and Grouping:
-
Measure tumor volume using calipers at least twice a week. The formula for tumor volume is: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomly assign the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO diluted with corn oil or PBS). The final concentration of DMSO should be minimized to avoid toxicity.
-
Administer this compound to the treatment group via intraperitoneal (i.p.) injection or oral gavage at a predetermined dose and schedule (e.g., daily or every other day). The control group should receive the vehicle only.
5. Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach the predetermined endpoint or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess Wnt pathway modulation).
Experimental Workflow
Caption: General experimental workflow for an this compound in vivo xenograft study.
Data Presentation
Quantitative data from the in vivo xenograft study should be summarized in tables for clear comparison between the control and treatment groups.
Table 1: Tumor Volume and Body Weight Measurements
| Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Final Tumor Weight (g) | Initial Body Weight (g) | Final Body Weight (g) |
| Control (Vehicle) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose X) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Analysis of Wnt Target Gene Expression in Tumor Tissues
| Group | Relative mRNA Expression of c-myc (Fold Change) | Relative mRNA Expression of Cyclin D1 (Fold Change) |
| Control (Vehicle) | Mean ± SEM | Mean ± SEM |
| This compound (Dose X) | Mean ± SEM | Mean ± SEM |
Note: The data presented in these tables are for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Concluding Remarks
This document provides a comprehensive guide for conducting in vivo xenograft studies with the Wnt signaling inhibitor this compound. Adherence to these protocols will facilitate the generation of robust and reproducible data, enabling a thorough evaluation of this compound's preclinical efficacy and mechanism of action. Further optimization of the protocol may be necessary to suit specific research objectives and models.
References
Application Notes and Protocols for iCRT-5 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT-5 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes.[1][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1][4] These application notes provide a detailed protocol for the use of this compound in in vivo mouse studies, with a focus on xenograft models of cancer.
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound. In the "off" state (absence of Wnt), β-catenin is targeted for degradation by a destruction complex. In the "on" state (presence of Wnt), this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes involved in cell proliferation and survival. This compound and its analogs are designed to block the interaction between nuclear β-catenin and TCF, thus inhibiting the transcription of these target genes even when the pathway is activated.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes in vivo dosage information for Wnt/β-catenin inhibitors, including the closely related compound iCRT-14, which can serve as a reference for designing studies with this compound.
| Compound | Dose | Route of Administration | Mouse Model | Key Findings | Reference |
| iCRT-14 | 50 mg/kg | Intraperitoneal (i.p.) | HCT116 and HT29 xenograft models | Marked decrease in Cyclin D1 expression and reduced tumor proliferation.[5][6] | [5][6] |
| iCRT-14 | Not Specified | Not Specified | Syngeneic mouse models of colorectal cancer | Enhanced infiltration of T and NK cells into tumors. | [7] |
| LF3 | 50 mg/kg | Not Specified | SW480 xenotransplanted tumors | Inhibited tumor growth and promoted tumor differentiation without systemic toxicity.[1] | [1] |
| NC043 | 90 µg/kg for 17 days | Not Specified | SW480 xenograft tumors | Significantly decreased tumor weight and volume with no effect on mouse body weight.[1] | [1] |
Experimental Protocols
Xenograft Mouse Model of Colorectal Cancer
This protocol describes the establishment of a subcutaneous xenograft model using human colorectal cancer cell lines, which are often characterized by aberrant Wnt signaling.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, HT29, SW480)
-
6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29 and SW480)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture colorectal cancer cells in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 70-80% confluency, aspirate the medium and wash with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count and adjust the concentration to 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the flank of the mouse using a 1 mL syringe with a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually form within 1-2 weeks.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Administration of this compound (Based on iCRT-14 Data)
Materials:
-
This compound (or iCRT-14 as a reference compound)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)[5]
-
Syringes and needles for injection
-
Mice with established tumors (tumor volume of approximately 100-200 mm³)
Procedure:
-
Preparation of Dosing Solution:
-
Based on the data for iCRT-14, a starting dose of 50 mg/kg can be considered.[5][6]
-
A formulation described for iCRT-14 involves dissolving the compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween 80, and ddH2O for intraperitoneal injection.[5] Another option is a suspension in corn oil.[5]
-
It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
-
Dosing:
-
Administer the prepared this compound solution to the tumor-bearing mice via intraperitoneal (i.p.) injection.
-
The frequency of administration can be once daily or as determined by dose-ranging and tolerability studies.
-
A control group of mice should receive the vehicle only.
-
-
Monitoring:
-
Continue to monitor tumor growth and body weight as described above.
-
Observe the mice for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
Evaluation of Efficacy and Toxicity
Efficacy Assessment:
-
Tumor Growth Inhibition: Compare the tumor growth curves of the this compound treated group with the vehicle control group.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors and compare the average tumor weight between the treatment and control groups.
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of Wnt pathway activity (e.g., Cyclin D1, c-Myc) and cell proliferation (e.g., Ki-67).[5]
Toxicity Assessment:
-
Body Weight: Monitor for significant weight loss (typically >15-20%) in the treated group.
-
Clinical Observations: Record any adverse clinical signs.
-
Histopathology: At the end of the study, collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological analysis to assess for any signs of organ toxicity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo mouse study using a Wnt inhibitor like this compound.
Caption: General workflow for an in vivo xenograft study with a Wnt inhibitor.
Disclaimer: The provided protocols and dosage information are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines. A thorough literature search for the most up-to-date information is always recommended. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. β-Catenin inhibition shapes tumor immunity and synergizes with immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting iCRT-5 Insolubility: A Technical Guide
For researchers, scientists, and drug development professionals utilizing iCRT-5, ensuring its proper dissolution in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting and preventing this compound insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO.[1] To facilitate dissolution, ultrasonic treatment and warming may be necessary. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the compound.[2]
Q2: My this compound precipitates when I add it to my cell culture media. Why is this happening?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as this compound. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The abrupt change from a high-concentration organic solvent (DMSO) to the aqueous media reduces the compound's ability to stay in solution.
Q3: What are the consequences of this compound precipitation in my experiment?
A3: The precipitation of this compound can severely compromise your experimental results by:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable data.
-
Cellular Toxicity: The solid precipitates can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitate can interfere with imaging-based assays and other measurement techniques.
Q4: How can I prevent this compound from precipitating in my cell culture media?
A4: To prevent precipitation, it is essential to follow a careful dilution protocol. Key recommendations include:
-
Prepare a High-Concentration Stock: Make a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-warm Media: Warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial or intermediate dilution. Add the DMSO stock to a small volume of pre-warmed media first, mix gently, and then add this intermediate solution to the final volume of media.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your culture media as low as possible, typically below 0.5%, to minimize solvent-induced toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is 367.44 g/mol ).
-
Weigh the this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the tube at 37°C.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL). For a 1:1000 dilution, this would be 1 µL of 10 mM stock into 1 mL of media.
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 367.44 g/mol | [1] |
| Formula | C₁₆H₁₇NO₅S₂ | [2] |
| Recommended Solvent | DMSO | [1][2] |
| IC₅₀ (Wnt responsive STF16 luciferase) | 18 nM | [1] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visual Guides
Troubleshooting Workflow for this compound Insolubility
This compound Mechanism of Action in the Wnt/β-catenin Pathway
This compound is an inhibitor of β-catenin-responsive transcription (CRT). It blocks the Wnt/β-catenin signaling pathway by interfering with the interaction between β-catenin and TCF4 (T-cell factor 4) in the nucleus.[3] This prevents the transcription of Wnt target genes, which are often involved in cell proliferation and survival.
References
Technical Support Center: Optimizing iCRT-5 Concentration for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iCRT-5, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of β-catenin-responsive transcription (CRT). It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1] This inhibition occurs downstream of β-catenin stabilization, meaning it can block signaling even when upstream mutations lead to β-catenin accumulation.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For this compound and related compounds like iCRT3, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 50 mg/mL stock of iCRT3 can be prepared in DMSO.
-
Preparation: Briefly warm the vial to room temperature. Add the appropriate volume of DMSO to the vial to achieve the desired concentration. Vortex gently to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: The optimal concentration of this compound is cell-line dependent. Based on studies with related compounds and initial findings, a broad range-finding experiment is recommended. A starting point could be a serial dilution from 1 µM to 100 µM.
For colorectal cancer cell lines with activated Wnt signaling, such as HCT116 and SW480, concentrations in the micromolar range have been shown to be effective for similar inhibitors. For instance, the related compound iCRT3 has an IC50 of 42.92 µM in Caco-2 cells and effectively inhibits proliferation of HCT116 and HT29 cells at 75 µM.[4] Another related compound, iCRT14, showed an IC50 of 40.3 nM in a reporter assay using HEK293 cells.[5] Therefore, a pilot experiment testing concentrations between 10 nM and 100 µM is a reasonable starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or Wnt signaling. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 200 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Cell line is not dependent on the canonical Wnt/β-catenin pathway for proliferation. | Confirm the status of the Wnt pathway in your cell line through literature search or by assessing the expression of β-catenin and Wnt target genes (e.g., c-Myc, Cyclin D1) via Western blot or qPCR. | |
| Incorrect preparation or degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO. Ensure proper storage at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Short incubation time. | Increase the incubation time with this compound. Effects on cell viability may take 24 to 72 hours to become apparent. | |
| High levels of cell death, even at low concentrations. | Cell line is highly sensitive to this compound. | Use a lower range of concentrations in your experiments. Perform a detailed dose-response curve starting from nanomolar concentrations. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Cell confluence can affect the response to treatment. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound in pre-warmed culture medium for each experiment. Avoid storing diluted solutions for extended periods. | |
| Changes in cell morphology unrelated to apoptosis. | Off-target effects of the inhibitor. | While iCRT compounds are reported to be specific, off-target effects are always a possibility.[1] If significant morphological changes are observed at concentrations that do not inhibit Wnt signaling, consider investigating other potential targets. |
| Cellular stress response. | The observed morphological changes could be a general stress response. Monitor for other markers of cellular stress. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for iCRT-related compounds in various cancer cell lines. Data for this compound is limited, so values for the structurally similar compounds iCRT3 and iCRT14 are provided as a reference.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| iCRT3 | Caco-2 | MTT Assay | 42.92 µM | [4] |
| iCRT3 | HCT116 | Proliferation Assay | Effective at 75 µM | |
| iCRT3 | HT29 | Proliferation Assay | Effective at 75 µM | |
| iCRT3 | Primary Human Colon Cancer Cultures | Survival Assay | ~36 µg/mL (average) | |
| iCRT14 | HEK293 | STF16-luc Reporter Assay | 40.3 nM | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (IC50)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a colorimetric cell viability assay such as MTT or WST-1.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine the cell viability.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 10 nM to 200 µM. It is recommended to perform a 10-fold dilution series for the initial range-finding experiment (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM, 0.002 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected onset of the inhibitor's effect.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 5. selleckchem.com [selleckchem.com]
determining optimal treatment duration with iCRT-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iCRT-5. The focus of this guide is to aid in the determination of optimal treatment duration for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable inhibitor of β-catenin-responsive transcription (CRT).[1] It functions downstream in the canonical Wnt/β-catenin signaling pathway.[2] Specifically, this compound disrupts the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[2] This prevents the transcription of Wnt target genes.[3]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and duration are highly dependent on the specific cell line and the biological question being investigated. It is crucial to perform both a dose-response and a time-course experiment. A typical starting point for concentration is around the IC50 value (18 nM for Wnt responsive STF16 luciferase reporter), but a broader range should be tested for your specific cell type.[1] For duration, a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is recommended to identify the earliest time point at which a significant effect is observed and to understand the sustainability of the inhibition.
Q3: What are the known Wnt/β-catenin target genes I can measure to confirm this compound activity?
A3: To confirm that this compound is inhibiting the Wnt/β-catenin pathway in your system, you can measure the mRNA or protein levels of known downstream target genes. Commonly studied target genes include AXIN2, LEF1, CCND1 (Cyclin D1), and MYC. The expression of these genes is expected to decrease following effective this compound treatment.
Q4: Can I use this compound for in vivo studies?
A4: While this compound is active in vitro, its suitability for in vivo studies may require further investigation into its pharmacokinetic and pharmacodynamic properties. Some studies have noted that certain iCRT compounds may contain pan-assay interference compounds (PAINS) moieties, which can be a consideration for in vivo applications.[4]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect of this compound treatment on cell viability or target gene expression. | 1. This compound concentration is too low. 2. Treatment duration is too short. 3. The cell line is resistant to Wnt/β-catenin pathway inhibition. 4. This compound degradation. | 1. Perform a dose-response study with a wider range of concentrations. 2. Conduct a time-course experiment with longer incubation times (e.g., up to 72 hours). 3. Confirm that your cell line has active Wnt/β-catenin signaling at baseline. 4. Prepare fresh this compound solutions for each experiment from a properly stored stock. |
| High cytotoxicity observed even at low this compound concentrations. | 1. The cell line is highly sensitive to Wnt/β-catenin inhibition. 2. Off-target effects of the compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Use a lower range of this compound concentrations in your experiments. 2. Test the effect of this compound on a cell line known to be Wnt-independent. 3. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, including controls. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Cells are not in the logarithmic growth phase. 3. Inconsistent this compound treatment duration. 4. Variability in assay performance. | 1. Ensure a consistent number of cells are seeded in each well. 2. Use cells that are in the logarithmic phase of growth for all experiments. 3. Be precise with the timing of this compound addition and sample collection. 4. Include appropriate positive and negative controls in every assay plate. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol is designed to determine the effect of this compound on cell viability over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only (DMSO) control.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).
-
At each time point, add the cell viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Time-Course Western Blot Analysis
This protocol assesses the effect of this compound on the protein levels of β-catenin and its downstream targets over time.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 3: Time-Course qPCR Analysis
This protocol measures the effect of this compound on the mRNA expression of Wnt target genes over time.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for different time points (e.g., 0, 4, 8, 16, 24 hours).
-
At each time point, harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the 0-hour time point.
Data Presentation
Table 1: Hypothetical Time-Course Cell Viability Data
| This compound Conc. | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 nM (Vehicle) | 100 ± 5 | 100 ± 6 | 100 ± 4 |
| 10 nM | 95 ± 4 | 80 ± 5 | 65 ± 7 |
| 20 nM | 88 ± 6 | 65 ± 4 | 40 ± 5 |
| 50 nM | 75 ± 5 | 45 ± 6 | 20 ± 3 |
Table 2: Hypothetical qPCR Data for AXIN2 Expression
| Time Point | Fold Change in AXIN2 mRNA (vs. 0h) |
| 0 h | 1.00 ± 0.10 |
| 4 h | 0.75 ± 0.08 |
| 8 h | 0.40 ± 0.05 |
| 16 h | 0.25 ± 0.04 |
| 24 h | 0.22 ± 0.03 |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal treatment duration of this compound.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
potential off-target effects of iCRT-5 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the iCRT-5 inhibitor. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable inhibitor of β-catenin-responsive transcription (CRT).[1] Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[2][3] By preventing this interaction, this compound blocks the transcription of Wnt target genes.[4] Studies have shown that the inhibitory effect of this compound is independent of β-catenin degradation or accumulation.[3]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 18 nM in a Wnt responsive STF16 luciferase reporter assay.
Q3: Are there any known off-target effects of this compound?
A3: To date, specific off-target proteins for this compound have not been extensively documented in publicly available literature. However, studies have indicated that this compound has minimal to no significant effect on other major signaling pathways such as Hedgehog, JAK/STAT, and Notch, suggesting a degree of selectivity for the Wnt/β-catenin pathway.[2] It also does not appear to significantly affect the interaction of β-catenin with E-cadherin or α-catenin.[2] Researchers should remain aware of the potential for off-target effects, as with any small molecule inhibitor.
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm direct target engagement.[5][6] This assay measures the thermal stabilization of β-catenin upon this compound binding. An increase in the melting temperature of β-catenin in the presence of this compound indicates direct binding.
Q5: What are the recommended positive and negative controls for a β-catenin/TCF reporter assay?
A5: For a β-catenin/TCF reporter assay, a suitable positive control would be a known activator of the Wnt pathway, such as Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.[7] A negative control vector, such as a reporter plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash), is essential to ensure the observed reporter activity is specific to TCF/LEF-mediated transcription.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of Wnt reporter activity | 1. Suboptimal this compound concentration. 2. Low Wnt pathway activation in the cell line. 3. Problems with the reporter assay itself. | 1. Perform a dose-response curve with this compound to determine the optimal concentration for your cell line. 2. Confirm pathway activation with a positive control (e.g., Wnt3a). 3. Verify the integrity of your reporter constructs and transfection efficiency. Use a constitutively active reporter (e.g., CMV-luciferase) to check for general transfection or lysis issues.[9][10] |
| Cellular phenotype does not match expected Wnt pathway inhibition | 1. Off-target effects of this compound. 2. The observed phenotype is independent of the canonical Wnt pathway. | 1. Use a structurally different Wnt pathway inhibitor that targets the β-catenin/TCF4 interaction to see if the phenotype is replicated. 2. Perform a rescue experiment by overexpressing a form of β-catenin that does not bind this compound but can still interact with TCF4. 3. Investigate the involvement of non-canonical Wnt pathways.[11][12][13] |
| Unexpected cellular toxicity at effective concentrations | 1. Off-target toxicity. 2. On-target toxicity in a cell line highly dependent on Wnt signaling for survival. | 1. Perform a kinome scan or proteomic analysis to identify potential off-target binding partners. 2. Test this compound in a panel of cell lines with varying dependence on Wnt signaling to differentiate between on- and off-target toxicity. 3. Lower the concentration of this compound and combine it with another therapeutic agent to achieve the desired effect with reduced toxicity. |
| Variability in CETSA results | 1. Inefficient cell lysis. 2. Suboptimal heating times or temperatures. | 1. Ensure complete cell lysis to release soluble proteins. 2. Optimize the heating protocol for your specific cell line and target protein. A temperature gradient is recommended to determine the optimal melting temperature.[5][14] |
Experimental Protocols
β-catenin/TCF Luciferase Reporter Assay
This assay measures the transcriptional activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF Luciferase Reporter Vector (e.g., TOPFlash)
-
Negative Control Reporter Vector (e.g., FOPFlash)
-
Renilla luciferase vector (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or GSK3β inhibitor (positive control)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the TCF/LEF reporter vector (or the negative control vector) and the Renilla luciferase vector using a suitable transfection reagent.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include wells treated with vehicle (e.g., DMSO) as a negative control and wells treated with a Wnt pathway activator as a positive control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound directly binds to and stabilizes β-catenin in a cellular context.[5][6]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against β-catenin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Harvest and wash the cells with PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and analyze the amount of soluble β-catenin by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble β-catenin as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Proteomic Analysis for Off-Target Identification
This workflow outlines the general steps for identifying potential off-target proteins of this compound using mass spectrometry.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)[15]
-
Trypsin for protein digestion
-
Sample cleanup and desalting columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Treat cells with this compound or vehicle.
-
Lyse the cells and extract total protein.
-
Denature, reduce, and alkylate the protein lysate.
-
Digest the proteins into peptides using trypsin.
-
Clean up and desalt the peptide samples.
-
Analyze the samples by LC-MS/MS to identify and quantify proteins.
-
Compare the protein abundance between this compound-treated and vehicle-treated samples. Proteins that show a significant change in abundance are potential off-target candidates. Further validation is required to confirm direct binding.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: General workflow for proteomic analysis to identify potential off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Wnt-5a inhibits the canonical Wnt pathway by promoting GSK-3–independent β-catenin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canonical and Non-Canonical Wnt Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt7b acts in concert with Wnt5a to regulate tissue elongation and planar cell polarity via noncanonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: iCRT-5 Treatment and Cell Line Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the Wnt/β-catenin pathway inhibitor, iCRT-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of β-catenin-responsive transcription (CRT).[1][2][3][4] It functions by interfering with the interaction between β-catenin and its transcriptional coactivator TCF4, thereby inhibiting the transcription of Wnt target genes.[3] This leads to the downregulation of signaling pathways crucial for the proliferation and survival of certain cancer cells, such as those in multiple myeloma.[1]
Q2: My cells are no longer responding to this compound treatment. What could be the cause?
A2: A lack of response to this compound can stem from several factors. First, confirm the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation. Second, ensure your cell line has not been misidentified or contaminated. Finally, it is possible that the cells have developed acquired resistance to the treatment.
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental, untreated cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. This is typically determined using a cell viability assay, such as an MTT or CellTiter-Glo assay. An increase in IC50 of at least 3-5 fold is generally considered an indication of resistance.
Q4: What are the potential molecular mechanisms behind this compound resistance?
A4: While specific mechanisms for this compound resistance are still under investigation, resistance to Wnt pathway inhibitors can arise from several molecular alterations. One documented mechanism for resistance to other Wnt inhibitors is the acquisition of mutations in components of the Wnt signaling pathway itself. For instance, mutations in the tumor suppressor gene FBXW7 have been shown to confer resistance to Wnt inhibitors in pancreatic and colorectal cancers by allowing the cancer cells to bypass their dependency on the Wnt pathway. Other potential mechanisms could include the upregulation of drug efflux pumps or the activation of alternative survival pathways.
Q5: Are there any known strategies to overcome resistance to Wnt pathway inhibitors?
A5: Yes, several strategies are being explored to overcome resistance. One approach is combination therapy, where the Wnt inhibitor is used alongside another therapeutic agent that targets a different signaling pathway. For cancers with FBXW7 mutations that are resistant to Wnt inhibitors, an experimental drug called dinaciclib has shown potential. Another strategy involves targeting downstream effectors of the Wnt pathway.
Troubleshooting Guides
Problem: Decreased or inconsistent efficacy of this compound
| Possible Cause | Recommended Solution |
| Degradation of this compound | Verify the storage conditions and expiration date of your this compound stock. Prepare fresh aliquots from a new vial to rule out compound degradation. |
| Cell Line Issues | Confirm the identity of your cell line through STR profiling. Test for mycoplasma contamination, as this can alter cellular responses. Ensure you are using cells within a consistent and low passage number range. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use consistent pipetting techniques to minimize variability in cell numbers across wells. |
| Assay Variability | Optimize reagent concentrations and incubation times for your specific cell line and assay format. Include appropriate positive and negative controls in every experiment. |
Problem: Suspected Acquired Resistance to this compound
| Observation | Troubleshooting Step | Expected Outcome |
| Gradual increase in the concentration of this compound needed to achieve the same level of cell death. | Perform a dose-response curve and calculate the IC50 value for both the parental and the suspected resistant cell line. | A significant fold-increase (e.g., >5-fold) in the IC50 value of the treated line compared to the parental line confirms resistance. |
| Cells show altered morphology and growth kinetics in the presence of this compound. | Culture the suspected resistant cells in the absence of this compound for several passages and then re-challenge with the drug. | If the resistance is stable, the cells will retain their higher IC50 even after a drug-free period. |
| No known resistance mutations are present in your cell line. | Perform molecular profiling (e.g., RNA sequencing or whole-exome sequencing) of the parental and resistant cell lines. | This can help identify novel mutations or changes in gene expression (e.g., upregulation of drug efflux pumps) that may be responsible for the resistance. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table presents a hypothetical scenario illustrating the change in IC50 values upon the development of resistance to this compound.
| Cell Line | Treatment Status | This compound IC50 (µM) | Fold Resistance |
| SW480 | Parental (Sensitive) | 0.5 | - |
| SW480-R | This compound Resistant | 12.5 | 25 |
| HCT116 | Parental (Sensitive) | 0.8 | - |
| HCT116-R | This compound Resistant | 20.0 | 25 |
Table 2: Molecular Characterization of a Hypothetical this compound Resistant Cell Line
This table provides an example of how molecular analysis could be presented to identify a mechanism of resistance.
| Gene | Alteration in Resistant Line | Consequence |
| FBXW7 | Inactivating Mutation (e.g., R465C) | Loss of function, leading to stabilization of oncoproteins and bypass of Wnt pathway dependency. |
| ABCB1 | Upregulation of mRNA expression (5-fold) | Increased drug efflux, reducing intracellular concentration of this compound. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a stepwise method for inducing this compound resistance in a cancer cell line.
-
Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration step, monitor cell morphology and proliferation. If significant cell death occurs, maintain the cells at the previous, lower concentration for additional passages before attempting to increase the dose again.
-
Resistance Confirmation: Periodically determine the IC50 of the treated cell population. A stable and significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line. This process can take several months.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed from the resistant pool using limiting dilution.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the steps for assessing cell viability to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Workflow for generating and characterizing an this compound resistant cell line.
Caption: A logical workflow for troubleshooting reduced this compound efficacy in cell culture experiments.
References
iCRT-5 stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of iCRT-5 and troubleshooting for its use in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as an inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and TCF4, a key transcriptional complex in the canonical Wnt pathway. This inhibition is crucial for researchers studying cancer and other diseases where this pathway is often dysregulated.
Q2: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C under desiccating conditions. Following these conditions, the product is expected to be stable for up to 12 months.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To minimize degradation, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q4: Can I store this compound stock solutions at room temperature or 4°C?
While short-term storage of DMSO stock solutions at room temperature might not lead to immediate degradation, long-term storage under these conditions is not recommended. Studies on small molecules in DMSO have shown that degradation can occur over time at room temperature.[1] For short-term storage (a few days), 4°C is preferable to room temperature, but for any extended period, -20°C or -80°C is the standard practice.
Q5: Is this compound sensitive to light?
Q6: How many freeze-thaw cycles can I subject my this compound stock solution to?
Repeated freeze-thaw cycles can be detrimental to the stability of small molecules in DMSO.[8][9][10][11] This is partly due to the hygroscopic nature of DMSO, which can absorb atmospheric water upon thawing, potentially leading to hydrolysis of the compound. It is strongly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles.
Troubleshooting Guide for Long-Term Experiments
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.
-
Possible Cause A: Degradation of this compound in working solutions.
-
Troubleshooting Step: Prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using working solutions that have been stored for extended periods, especially at 4°C or room temperature.
-
-
Possible Cause B: Degradation of this compound stock solution.
-
Troubleshooting Step: If you have been using the same stock vial for an extended period with multiple freeze-thaw cycles, prepare a fresh stock solution from solid this compound. Compare the activity of the new stock to the old one in a dose-response experiment.
-
-
Possible Cause C: Adsorption to plasticware.
-
Troubleshooting Step: Some small molecules can adsorb to certain types of plastic tubes or plates. Consider using low-adhesion microplates or glass vials for long-term storage of solutions.
-
Issue 2: Increased cell toxicity or unexpected off-target effects in long-term cultures.
-
Possible Cause A: Accumulation of a toxic degradation product.
-
Troubleshooting Step: As with diminished activity, the primary suspect is compound degradation. Use freshly prepared working solutions and a new stock solution to see if the toxicity is reduced. Consider performing a stability analysis of your this compound solution (see Experimental Protocols section).
-
-
Possible Cause B: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all experiments and is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
Issue 3: Precipitation of this compound in cell culture medium.
-
Possible Cause A: Poor solubility in aqueous media.
-
Troubleshooting Step: Although this compound is soluble in DMSO, its solubility in aqueous cell culture medium may be limited. When preparing working solutions, ensure thorough mixing after adding the DMSO stock to the medium. Visually inspect for any precipitate. It may be necessary to sonicate the solution briefly.
-
-
Possible Cause B: Interaction with components in the serum.
-
Troubleshooting Step: Some compounds can bind to proteins in fetal bovine serum (FBS) or other serum components, which may affect their solubility and activity. If you suspect this, you can try reducing the serum concentration during the treatment period, if your experimental design allows.
-
Data Presentation
Table 1: Summary of this compound Properties and Recommended Handling
| Property | Value/Recommendation | Source |
| Molecular Formula | C₁₆H₁₇NO₅S₂ | Supplier Data |
| Molecular Weight | 367.44 g/mol | Supplier Data |
| Purity | >98% | Supplier Data |
| Storage (Solid) | ||
| Temperature | -20°C | Supplier Data |
| Duration | Up to 12 months | Supplier Data |
| Conditions | Desiccate | Supplier Data |
| Storage (DMSO Stock Solution) | ||
| Recommended Temperature | -20°C or -80°C | Best Practice |
| Handling | Aliquot to avoid freeze-thaw cycles | [8][9][10][11] |
| Light Exposure | Protect from light | [2][3][4][5][6][7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO and Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound under typical experimental conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile, amber microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
Refrigerator at 4°C
-
Benchtop at room temperature (controlled)
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into single-use amber tubes and store at -80°C. One aliquot will serve as the T=0 reference.
-
-
Incubation Conditions:
-
DMSO Stock Stability:
-
Place aliquots of the 10 mM stock solution at:
-
Room temperature (protected from light)
-
4°C
-
-20°C (subjected to daily freeze-thaw cycles)
-
-
-
Working Solution Stability:
-
Prepare a 10 µM working solution of this compound in pre-warmed cell culture medium.
-
Place aliquots of the working solution at:
-
37°C in a cell culture incubator
-
4°C
-
Room temperature (protected from light)
-
-
-
-
Time Points for Analysis:
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the peak area of this compound.
-
The stability is assessed by comparing the peak area of the incubated samples to the T=0 reference sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks may indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each condition.
-
Mandatory Visualization
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. q1scientific.com [q1scientific.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. ziath.com [ziath.com]
Technical Support Center: Minimizing Variability in iCRT-5 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing iCRT-5, a potent inhibitor of β-catenin-regulated transcription (CRT). Our aim is to help you minimize experimental variability and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by blocking β-catenin-regulated transcription, which prevents the expression of downstream target genes involved in cell proliferation and survival. This makes it a valuable tool for studying Wnt-driven processes, particularly in the context of cancer research like multiple myeloma.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C or -80°C to maintain its stability and activity.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used in cancer biology to study malignancies with aberrant Wnt/β-catenin signaling, such as multiple myeloma.[1] It is also utilized to investigate the role of this pathway in other cellular processes, including the function of immune cells like dendritic cells.
Q4: How can I measure the activity of this compound in my experiments?
A4: The most common method to measure this compound activity is through a β-catenin/TCF-dependent transcriptional reporter assay, such as the TOPflash/FOPflash luciferase reporter assay.[3][4][5] This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of β-catenin. A decrease in luciferase signal in the presence of this compound indicates inhibition of the pathway.
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors.[6][7] To ensure the observed effects are specific to Wnt/β-catenin pathway inhibition, it is crucial to include appropriate controls in your experiments. This can include using a negative control compound with a similar chemical structure but no activity against the target, as well as performing rescue experiments where possible.
Troubleshooting Guides
Variability in cell-based assays can arise from multiple sources.[8] This guide addresses common issues encountered during this compound experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in a reporter assay | Inconsistent cell seeding, leading to different cell numbers at the start of the experiment. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. |
| Pipetting errors during reagent addition (e.g., this compound, luciferase substrate). | Prepare master mixes for all reagents to be added to multiple wells. Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Weak or no inhibition by this compound | Degraded this compound stock solution. | Ensure proper storage of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. | |
| Low Wnt pathway activity in the control cells. | If using a reporter assay, ensure the pathway is sufficiently activated in your positive control. This can be achieved by treatment with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021). | |
| Instability of this compound in cell culture media. | While specific data on this compound stability is limited, some small molecules can degrade in culture media over time.[9][10] Consider the duration of your experiment and if necessary, replenish the media with fresh this compound. | |
| High background signal in luciferase reporter assay | Intrinsic luciferase activity in cells or interference from media components. | Use a reporter vector with a minimal promoter to reduce basal expression. Ensure the cell lysis buffer is effective and compatible with the luciferase assay reagents. |
| Non-specific activation of the reporter. | Use a negative control reporter (e.g., FOPflash) with mutated TCF/LEF binding sites to determine the level of non-specific signal. | |
| Inconsistent IC50 values across experiments | Variations in cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Differences in incubation time. | The IC50 value can be time-dependent.[11][12] Standardize the incubation time with this compound across all experiments for consistent comparisons. | |
| Variability in cell density at the time of treatment. | Cell density can influence drug sensitivity.[8] Seed cells at a consistent density and allow them to adhere and stabilize before adding this compound. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The IC50 of this compound can vary depending on the cell line and the specific experimental conditions. Below is a table summarizing hypothetical IC50 values for this compound in various cancer cell lines to illustrate the expected range of activity. Note: These are example values and may not reflect actual experimental data.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| RPMI-8226 | Multiple Myeloma | Cell Viability (MTT) | 48 | 5.2 |
| NCI-H929 | Multiple Myeloma | Cell Viability (MTT) | 48 | 8.7 |
| MM.1S | Multiple Myeloma | TOPflash Luciferase | 24 | 1.5 |
| HCT116 | Colorectal Cancer | TOPflash Luciferase | 24 | 2.3 |
| SW480 | Colorectal Cancer | TOPflash Luciferase | 24 | 3.1 |
Experimental Protocols
Detailed Methodology: β-catenin/TCF Reporter Assay (TOPflash)
This protocol outlines the steps for quantifying the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase-based reporter assay.
Materials:
-
Cell line of interest (e.g., HEK293T, HCT116)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a (as a pathway activator)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the TOPflash (or FOPflash for negative control) and Renilla luciferase plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for the recommended time (typically 18-24 hours).
-
-
This compound Treatment:
-
After transfection, replace the medium with fresh complete medium containing various concentrations of this compound or DMSO as a vehicle control.
-
For pathway activation, add Wnt3a conditioned medium or recombinant Wnt3a to the appropriate wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Luciferase Assay:
-
Following treatment, perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves cell lysis followed by the sequential addition of firefly and Renilla luciferase substrates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (TOPflash or FOPflash) to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Subtract the normalized FOPflash signal from the normalized TOPflash signal to determine the specific Wnt/β-catenin signaling activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional reporter assay using HAL promoter and TOPFLASH improves specificity in high-throughput screening of Wnt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleusbiologics.com [nucleusbiologics.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with iCRT-5 in Wnt Signaling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with iCRT-5 in Wnt signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of β-catenin responsive transcription. It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2][3] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes. It is important to note that this compound is designed to act downstream of β-catenin stabilization.[1]
Q2: What is the expected outcome of treating cells with this compound?
A2: In cell lines with active canonical Wnt signaling, treatment with this compound is expected to lead to a dose-dependent decrease in the transcription of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1).[2][4] This should be observable as a decrease in the signal from a TCF/LEF reporter assay (e.g., TOPFlash) and a reduction in the mRNA and protein levels of these target genes.
Q3: Does this compound affect β-catenin levels or localization?
A3: No, the inhibitory effect of this compound is independent of β-catenin degradation or accumulation.[2] It does not target the upstream components of the Wnt pathway responsible for β-catenin stability, such as the destruction complex. Therefore, you should not expect to see a change in total β-catenin levels or its nuclear localization upon treatment with this compound alone.[5]
Q4: What are some known off-target effects of Wnt signaling inhibitors?
A4: While this compound has been shown to have minimal effects on other signaling pathways like Notch, Hedgehog, and JAK/STAT, it's important to be aware of the potential for off-target effects with any small molecule inhibitor.[1] Off-target effects can be inhibitor-specific and may manifest as unexpected changes in cell phenotype or signaling readouts.[6] It is always advisable to include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Guide
Issue 1: No inhibitory effect of this compound is observed in a TCF/LEF reporter assay (e.g., TOPFlash).
| Possible Cause | Suggested Solution |
| Inactive Wnt Signaling Pathway | Ensure that the cell line used has an active canonical Wnt signaling pathway. This can be due to mutations in pathway components (e.g., APC, β-catenin) or stimulation with a Wnt ligand (e.g., Wnt3a conditioned media). |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary between cell types. |
| Incorrect Assay Timing | Optimize the incubation time with this compound. The effect on transcription may not be immediate. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Cell Line Insensitivity | Some cell lines may be resistant to this compound due to various mechanisms. Consider using a different cell line with a known sensitivity to β-catenin/TCF inhibitors. |
| Reagent Quality | Verify the integrity and activity of your this compound compound. If possible, obtain a fresh batch or test a different inhibitor with a similar mechanism of action as a positive control. |
| Reporter Plasmid Issues | Ensure the TCF/LEF reporter and control (e.g., FOPFlash) plasmids are functioning correctly. Co-transfect with a positive control for Wnt activation (e.g., a constitutively active β-catenin mutant) to validate the reporter system. |
Issue 2: An increase in TCF/LEF reporter activity is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects.[7] Perform a dose-response curve to see if the activating effect is concentration-dependent. Consider testing the effect of this compound on other signaling pathways known to cross-talk with Wnt signaling. |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress, which may non-specifically activate certain reporter constructs. Monitor cell viability (e.g., with an MTT or LDH assay) in parallel with the reporter assay. |
| Non-Canonical Wnt Pathway Activation | While this compound is reported to have minimal effects on non-canonical pathways, some crosstalk is possible in certain cellular contexts.[1][8] Wnt5a, for example, can activate non-canonical pathways.[9][10] |
Issue 3: Conflicting results between different Wnt signaling assays (e.g., reporter assay shows inhibition, but Western blot for a target protein does not).
| Possible Cause | Suggested Solution |
| Differences in Assay Sensitivity and Timing | Transcriptional changes (measured by reporter assays or qPCR) often precede changes in protein levels (measured by Western blot). Allow for a longer incubation time with this compound when assessing protein levels. |
| Post-Transcriptional Regulation | The expression of a target protein is not solely dependent on transcription. Post-transcriptional, translational, and post-translational modifications can all play a role. |
| Antibody Specificity | Ensure the primary antibody used for Western blotting is specific for the target protein. Validate the antibody with positive and negative controls. |
| Loading Controls | Use a reliable loading control for your Western blots to ensure equal protein loading between samples. |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This protocol is for a transient transfection-based TCF/LEF reporter assay in a 24-well plate format.
Materials:
-
Cells with active Wnt signaling
-
TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Day 1: Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
For each well, prepare a DNA mixture containing the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid. A 10:1 ratio of reporter to normalization plasmid is common.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Day 3: this compound Treatment:
-
Approximately 24 hours after transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Day 4: Cell Lysis and Luciferase Measurement:
-
After the desired incubation time (e.g., 24 hours), wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity for this compound treated cells relative to the vehicle-treated control.
-
Western Blot for β-catenin and Wnt Target Genes
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Quantitative PCR (qPCR) for Wnt Target Genes
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., AXIN2, CCND1, MYC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of β-catenin affect the immuno-phenotype and functions of dendritic cells in an inhibitor-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt5a Signaling in Normal and Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt5a and its signaling pathway in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing iCRT-5 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxic effects of iCRT-5, a potent inhibitor of β-catenin-regulated transcription, on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of β-catenin-regulated transcription (CRT).[1] It functions by disrupting the interaction between β-catenin and TCF4, a key transcriptional complex in the canonical Wnt signaling pathway.[2] By doing so, this compound effectively blocks the transcription of Wnt target genes that are crucial for cell proliferation and survival.[1]
Q2: Why is it important to assess the cytotoxicity of this compound in normal cells?
A2: The Wnt/β-catenin signaling pathway plays a vital role in the homeostasis and regeneration of normal tissues, particularly those with rapid cell turnover such as the gastrointestinal tract and hematopoietic system.[2] Therefore, inhibiting this pathway with agents like this compound could potentially have adverse effects on healthy cells. Assessing cytotoxicity in normal cells is a critical step in preclinical safety evaluation to determine the therapeutic window and potential side effects of this compound.
Q3: What are the common assays to measure this compound cytotoxicity?
A3: Several in vitro assays can be used to quantify the cytotoxic effects of this compound. The most common methods include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Detects programmed cell death (apoptosis) by identifying changes in the cell membrane.
Q4: What concentration of this compound should I use for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the duration of exposure. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific normal cell line. Based on studies in cancer cell lines, concentrations in the micromolar range have been shown to be effective.[3]
Q5: How should I dissolve and store this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically below 0.5%). Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | Contamination of cell culture (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. Use fresh, authenticated cell stocks. |
| High cell density leading to spontaneous cell death. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | |
| Components in the serum of the culture medium. | For LDH assays, use serum-free medium for the final incubation step or run a medium-only background control. | |
| Inconsistent or non-reproducible results | Pipetting errors or uneven cell seeding. | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light. | |
| Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Unexpectedly high cytotoxicity in normal cells | Off-target effects of this compound. | Consider using a secondary, structurally different Wnt/β-catenin inhibitor to confirm that the observed cytotoxicity is due to on-target effects. |
| Sensitivity of the specific normal cell line to Wnt pathway inhibition. | Investigate the expression levels of Wnt pathway components in your cell line. Some normal cell types may have a higher reliance on this pathway for survival. |
Data on this compound Cytotoxicity in Normal Cells
A comprehensive search of publicly available literature did not yield specific IC50 values for this compound on a wide range of normal, non-cancerous cell lines. One study noted that iCRT compounds do not adversely affect the proliferation of Wnt-inactive normal cells, but quantitative data was not provided.[2] The following table provides hypothetical IC50 values to illustrate how such data would be presented. Researchers must experimentally determine the IC50 for their specific cell lines of interest.
| Normal Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| hFOB 1.19 | Human Fetal Osteoblastic Cells | 48 | > 100 |
| HaCaT | Human Keratinocyte | 48 | 85 |
| RPTEC/TERT1 | Human Renal Proximal Tubule Epithelial Cells | 48 | > 100 |
| NHDF | Normal Human Dermal Fibroblasts | 72 | 92 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound in serum-free medium for the desired exposure time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
iCRT-5 degradation in cell culture conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iCRT-5, a potent inhibitor of β-catenin-responsive transcription (CRT), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeable small molecule that inhibits the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and TCF4, a key transcription factor in the nucleus. This prevents the transcription of Wnt target genes, which are often involved in cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder under desiccating conditions. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at low temperatures. The stability of stock solutions is crucial for reproducible experimental results.
| Storage Condition | Duration |
| Solid Powder | >2 years at -20°C (dry, dark) |
| Stock Solution (-20°C) | Up to 1 month |
| Stock Solution (-80°C) | Up to 6 months |
Q3: What is the expected stability of this compound in cell culture media?
The stability of this compound in cell culture media at 37°C has not been extensively reported in the literature. The half-life can be influenced by several factors, including the composition of the media, serum concentration, and the metabolic activity of the cells. It is highly recommended that researchers determine the stability of this compound in their specific experimental setup. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: How can I be sure that this compound is active in my cell culture system?
To confirm the activity of this compound, it is advisable to include positive and negative controls in your experiments. A common method is to use a reporter cell line that expresses luciferase under the control of a TCF/LEF responsive promoter. Treatment with a Wnt ligand (e.g., Wnt3a) should induce luciferase expression, and co-treatment with this compound should inhibit this induction in a dose-dependent manner. Additionally, you can assess the expression of known Wnt target genes (e.g., AXIN2, c-MYC) by qRT-PCR or Western blot.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect of this compound | This compound Degradation: The compound may be unstable in your cell culture conditions. | Determine the half-life of this compound in your media (see protocol below). Consider replenishing the media with fresh this compound at regular intervals (e.g., every 24 hours). |
| Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the pathway. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Cell Line Insensitivity: The cell line may have mutations downstream of the β-catenin/TCF4 interaction, rendering this compound ineffective. | Verify the status of the Wnt pathway in your cell line. Use a cell line known to be responsive to Wnt pathway inhibitors as a positive control. | |
| High variability between experiments | Inconsistent this compound Activity: This could be due to improper storage or handling of the compound. | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Variations in Cell Culture Conditions: Differences in cell density, serum concentration, or passage number can affect experimental outcomes. | Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. | |
| Unexpected cellular toxicity | Off-Target Effects: At high concentrations, small molecules can have off-target effects leading to toxicity. | Determine the IC50 for Wnt inhibition and the concentration that induces toxicity. Use the lowest effective concentration that inhibits the pathway without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the half-life of this compound in your specific cell culture medium at 37°C. This is crucial for designing long-term experiments and ensuring the compound remains active.
Materials:
-
This compound
-
Your cell culture medium of choice (with and without serum)
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS/MS system for quantification of this compound
-
Sterile microcentrifuge tubes
-
Cell-free control wells/plates
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium (both with and without serum, if applicable) with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
-
Incubation:
-
Aliquot the this compound spiked media into sterile microcentrifuge tubes or a cell-free 24-well plate.
-
Place the samples in a 37°C incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The t=0 sample should be collected immediately after preparation.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the compound in your samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound by fitting the data to a first-order decay model.
-
Visualizations
Figure 1. Simplified Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Figure 2. Experimental workflow for determining the stability of this compound in cell culture media.
Figure 3. Troubleshooting decision tree for experiments with this compound.
Validation & Comparative
A Comparative Guide to Wnt Signaling Inhibitors: iCRT-5, XAV939, and IWR-1
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This guide provides an objective comparison of three prominent Wnt signaling inhibitors: iCRT-5, XAV939, and IWR-1. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.
Introduction to the Inhibitors
This compound is a small molecule inhibitor that targets the downstream effector of the canonical Wnt pathway, β-catenin. It functions by disrupting the protein-protein interaction between β-catenin and its transcriptional co-activator, T-cell factor 4 (TCF4).[1][2] This inhibition prevents the transcription of Wnt target genes that drive cancer cell proliferation.
XAV939 is a potent inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2).[3][4][5][6] Tankyrases are enzymes that poly-ADP-ribosylate Axin, a key component of the β-catenin destruction complex, targeting it for degradation. By inhibiting tankyrases, XAV939 stabilizes Axin, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling.[3][5][6]
IWR-1 (Inhibitor of Wnt Response-1) also functions by stabilizing the β-catenin destruction complex, but through a different mechanism than XAV939. IWR-1 directly binds to Axin, preventing its degradation and thereby promoting the destruction of β-catenin.[7][8][9]
Mechanism of Action at a Glance
The following diagram illustrates the points of intervention for this compound, XAV939, and IWR-1 within the canonical Wnt signaling pathway.
Caption: Points of intervention of this compound, XAV939, and IWR-1 in the Wnt pathway.
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, XAV939, and IWR-1 in various colon cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell density, assay duration, and specific reagents used.
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | - | Not available in a directly comparable colon cancer cell line | - | - |
| XAV939 | Caco-2 | 15.3 | Cell Proliferation Assay | [10] |
| SW480 | ~20 (in 3D culture) | Cell Viability Assay | [11] | |
| DLD-1 | 1.5 | Growth Inhibition Assay | [12] | |
| IWR-1 | Caco-2 | 19.4 | Cell Proliferation Assay | [10] |
| HCT116 | ~5-50 (dose-dependent decrease in proliferation) | Cell Proliferation Assay | [13][14][15] |
Note: The IC50 value for this compound in a Wnt responsive STF16 luciferase inhibitor assay has been reported as 18 nM, however, the cell line was not specified, precluding a direct comparison with the data above.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Principle:
Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., Firefly luciferase) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. Activation of the Wnt pathway leads to the binding of the β-catenin/TCF complex to the TCF/LEF response elements, driving the expression of the luciferase enzyme. The resulting luminescence is proportional to the pathway's activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116, SW480) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in complete growth medium and incubate overnight.
-
Transfection:
-
Prepare a DNA master mix containing the TCF/LEF reporter plasmid and the control plasmid at a 10:1 ratio.
-
Dilute the DNA and a suitable transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.
-
Incubate the DNA and transfection reagent mixture at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Inhibitor Treatment:
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the Wnt inhibitor (this compound, XAV939, or IWR-1) or vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt reporter activity relative to the vehicle-treated control.
-
Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
-
References
- 1. Emerging Direct Targeting β-Catenin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of iCRT-5 and XAV-939 in Wnt/β-Catenin Signaling Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of the Wnt/β-catenin signaling pathway presents a critical avenue for therapeutic intervention in oncology and developmental biology. Among the chemical probes available, iCRT-5 and XAV-939 have emerged as distinct tools, each with a unique mechanism of action. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research needs.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and XAV-939 lies in their point of intervention within the Wnt/β-catenin signaling cascade. XAV-939 acts upstream, while this compound targets the final transcriptional step.
XAV-939 is a potent small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] Tankyrases are key components of the β-catenin destruction complex, responsible for the poly-ADP-ribosylation and subsequent degradation of Axin.[2][3] By inhibiting TNKS1 and TNKS2, XAV-939 stabilizes Axin, leading to the formation of the destruction complex and promoting the degradation of β-catenin.[1][4] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[4][5]
This compound , on the other hand, functions as a β-catenin-responsive transcription (CRT) inhibitor.[6][7][8] It acts downstream in the pathway by directly interfering with the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus.[6][9] This blockade prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, effectively silencing their expression.
Figure 1: Mechanisms of Wnt signaling inhibition by XAV-939 and this compound.
Quantitative Performance Comparison
The efficacy of this compound and XAV-939 has been quantified in various cellular assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Inhibitor | Target(s) | IC50 | Assay System | Reference |
| This compound | β-catenin/TCF4 Interaction | 18 nM | Wnt responsive STF16 luciferase reporter | [6][8][9][10] |
| XAV-939 | TNKS1 | 11 nM | Enzyme activity assay | [1][11] |
| TNKS2 | 4 nM | Enzyme activity assay | [1][11] | |
| Wnt Signaling | 20.02 µM | NCI-H446 cell viability (MTT assay) | [5] |
Note: The IC50 values for XAV-939 can vary significantly depending on the assay. The low nanomolar concentrations reflect direct enzyme inhibition, while cellular assays often require higher micromolar concentrations to achieve a functional effect on the Wnt pathway.
Experimental Data and Observations
XAV-939: Effects on Cancer Cell Lines
Studies have demonstrated the dose- and time-dependent effects of XAV-939 on various cancer cell lines.
A549 Lung Adenocarcinoma Cells:
-
Proliferation: XAV-939 inhibited A549 cell proliferation in a dose- and time-dependent manner, with significant effects observed at concentrations of 0.1, 0.5, 1, 5, and 10 µmol/l over 24, 48, 72, and 96 hours.[4]
-
Colony Formation: Treatment with 0.1, 1, and 10 µmol/l XAV-939 significantly inhibited colony formation.[4]
-
Migration: A wound-healing assay showed that XAV-939 inhibited A549 cell migration at concentrations ranging from 0.1 to 10 µmol/l.[4]
-
Mechanism: XAV-939 treatment led to a decrease in the protein expression of TNKS, β-catenin, and the downstream target c-Myc.[4]
NCI-H446 Small Cell Lung Cancer Cells:
-
Viability: XAV-939 inhibited the viability of NCI-H446 cells in a dose-dependent manner, with an IC50 of 20.02 µmol/l.[5]
-
Apoptosis: The proportion of apoptotic cells increased with higher doses of XAV-939.[5]
-
Cell Cycle: XAV-939 caused a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle.[5]
This compound: Specificity in Transcriptional Inhibition
While extensive quantitative data on the cellular effects of this compound are less commonly reported in direct comparison to XAV-939, its primary advantage lies in its targeted downstream inhibition. It has been shown to effectively block Wnt/β-catenin reporter activity.[7] Notably, this compound displayed poor inhibition of cell proliferation in triple-negative breast cancer cells, suggesting its effects may be more specific to the transcriptional output of the Wnt pathway rather than general cytotoxicity.[6][8]
Experimental Protocols
TOPFlash/FOPFlash Luciferase Reporter Assay for Wnt Signaling Activity
This assay is a standard method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[12]
Figure 2: Workflow for a TOPFlash/FOPFlash Luciferase Reporter Assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T, SW480) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) luciferase reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).[13]
-
Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned medium or CHIR99021) and varying concentrations of this compound or XAV-939.
-
Lysis and Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both Firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
Data Analysis: Normalize the Firefly luciferase readings to the Renilla luciferase readings. The Wnt-specific activity is determined by the ratio of normalized TOPFlash to FOPFlash activity.
Western Blotting for β-catenin Levels
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or XAV-939 for the desired time and at various concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and XAV-939 depends on the specific experimental question.
XAV-939 is a well-characterized inhibitor that targets the Wnt pathway at an upstream point by stabilizing the β-catenin destruction complex. It is effective in cellular models of cancer, impacting proliferation, migration, and survival. Its broad effects on β-catenin levels make it a robust tool for studying the consequences of global Wnt pathway inhibition.
This compound offers a more targeted approach by specifically disrupting the final transcriptional step of the canonical Wnt pathway. This makes it an ideal tool for dissecting the nuclear functions of β-catenin and for studies where preserving the cytoplasmic pool of β-catenin may be desirable. Its high potency in reporter assays underscores its specific mechanism of action.
For researchers aiming to broadly inhibit Wnt signaling and observe downstream cellular phenotypes, XAV-939 is a suitable choice. For those investigating the specific transcriptional role of β-catenin in the nucleus, this compound provides a more precise tool. As with any chemical inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to validate the on-target effects in the chosen experimental system.
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astorscientific.us [astorscientific.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. iCRT5 - Focus Biomolecules [mayflowerbio.com]
- 10. iCRT5, CRT Inhibitor, CRT inhibitor (CAS 18623-44-4) | Abcam [abcam.com]
- 11. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. jcancer.org [jcancer.org]
- 14. Wnt Reporter Activity Assay [bio-protocol.org]
A Head-to-Head Comparison of iCRT-5 and ICG-001 in Targeting β-Catenin
In the realm of Wnt/β-catenin signaling pathway inhibitors, iCRT-5 and ICG-001 represent two distinct strategies for targeting the transcriptional activity of β-catenin, a key player in development and disease. This guide provides a detailed, objective comparison of their mechanisms of action, performance in experimental settings, and the methodologies used to evaluate their efficacy. This information is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Interactions
The primary distinction between this compound and ICG-001 lies in their molecular targets within the β-catenin transcriptional complex.
This compound is a potent inhibitor of β-catenin-responsive transcription (CRT).[1][2] It functions by directly disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4) .[3] This interaction is the final step in the canonical Wnt pathway, where the β-catenin/TCF4 complex binds to Wnt-responsive elements in the DNA to initiate the transcription of target genes. By blocking this interaction, this compound effectively silences Wnt pathway-driven gene expression.
ICG-001 , on the other hand, targets a different protein-protein interaction. It is a specific antagonist of the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP) .[4][5][6] ICG-001 accomplishes this by binding directly to CBP with a reported IC50 of 3 µM.[4][5][6] Notably, it does not interfere with the interaction between β-catenin and the closely related coactivator p300.[4][5] This selective inhibition is thought to shift the balance of β-catenin coactivator usage from CBP, which is often associated with proliferative gene expression, towards p300, which can promote differentiation.
Wnt/β-Catenin Signaling Pathway and Inhibitor Targets
Caption: Mechanism of action of this compound and ICG-001 in the Wnt/β-catenin pathway.
Performance Data: A Comparative Overview
Direct head-to-head studies comparing this compound and ICG-001 are limited. The following tables summarize available quantitative data from various sources to provide a comparative perspective. It is important to note that experimental conditions, such as cell lines and assay types, can significantly influence the observed potency.
| Inhibitor | Target Interaction | Assay Type | IC50 | Reference |
| This compound | β-catenin/TCF4 | Wnt responsive STF16 luciferase reporter | 18 nM | [2][7] |
| ICG-001 | β-catenin/CBP | Binding to CREB-binding protein (CBP) | 3 µM | [4][5][6] |
Table 1: Comparison of Inhibitory Concentration (IC50) against Primary Molecular Targets.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| ICG-001 | RPMI-8226 (Multiple Myeloma) | MTT Assay | 6.96 ± 0.14 µM | [8] |
| H929 (Multiple Myeloma) | MTT Assay | 12.25 ± 2.75 µM | [8] | |
| MM.1S (Multiple Myeloma) | MTT Assay | 20.77 ± 0.87 µM | [8] | |
| U266 (Multiple Myeloma) | MTT Assay | 12.78 ± 0.74 µM | [8] | |
| HCT-116 (Colon Cancer) | Cell Viability | 106.39 µM | [9] | |
| SW-480 (Colon Cancer) | Cell Viability | 264.66 µM | [9] | |
| DLD-1 (Colon Cancer) | Cell Viability | 2,697.72 µM | [9] | |
| KHOS (Osteosarcoma) | TCF/LEF luciferase reporter | ~5 µM | [10] | |
| MG63 (Osteosarcoma) | TCF/LEF luciferase reporter | ~10 µM | [10] | |
| 143B (Osteosarcoma) | TCF/LEF luciferase reporter | ~10 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used to assess the efficacy of Wnt/β-catenin inhibitors.
TOPFlash/FOPFlash Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the β-catenin/TCF complex.
-
Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with a TOPFlash or FOPFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. TOPFlash contains multiple TCF binding sites upstream of a luciferase gene, while FOPFlash has mutated TCF sites and serves as a negative control.
-
Treatment: After transfection, cells are treated with varying concentrations of the inhibitor (e.g., this compound or ICG-001) or a vehicle control.
-
Luciferase Activity Measurement: Following a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The ratio of TOPFlash to FOPFlash activity is calculated to determine the specific inhibition of Wnt/β-catenin signaling.
Experimental Workflow: Comparing Wnt/β-Catenin Inhibitors
Caption: A typical experimental workflow for comparing this compound and ICG-001.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of specific protein-protein interactions.
-
Cell Lysis: Cells treated with the inhibitor or vehicle are lysed to release cellular proteins while maintaining protein complexes.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-β-catenin or anti-CBP) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Pull-down: Protein A/G beads are added to bind the antibody-protein complexes, allowing for their precipitation from the lysate.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein in the complex (e.g., if β-catenin was immunoprecipitated, the blot would be probed for CBP or TCF4). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Off-Target Effects and Selectivity
An important consideration in the use of small molecule inhibitors is their potential for off-target effects.
This compound has been reported to be specific in its action, with studies suggesting it does not significantly affect the interaction of β-catenin with E-cadherin or α-catenin.[11] This is a critical aspect, as promiscuous inhibition of β-catenin interactions could lead to unintended cellular consequences.
ICG-001 has been observed to have effects that may be independent of its role as a Wnt signaling inhibitor in some contexts, such as in pediatric high-grade gliomas which exhibit minimal canonical Wnt signaling.[12][13] In these cases, ICG-001 was found to impact cellular metabolic processes and cell cycle progression, suggesting broader effects on CBP's function as a transcriptional coactivator for other pathways.[12][13][14]
Summary and Conclusion
This compound and ICG-001 are valuable tools for dissecting and inhibiting the Wnt/β-catenin signaling pathway, each with a distinct mechanism of action.
-
This compound is a highly potent inhibitor that targets the direct interaction between β-catenin and TCF4. Its nanomolar IC50 in reporter assays suggests it is a powerful tool for specifically blocking the final transcriptional step of the canonical Wnt pathway.
-
ICG-001 acts upstream of transcription initiation by disrupting the interaction between β-catenin and the coactivator CBP. Its selectivity for CBP over p300 offers a unique mechanism for modulating the transcriptional output of β-catenin. However, its micromolar potency and potential for Wnt-independent effects warrant careful consideration in experimental design and data interpretation.
The choice between this compound and ICG-001 will depend on the specific research question. For studies requiring potent and direct inhibition of β-catenin/TCF4-mediated transcription, this compound may be the preferred choice. For investigations into the role of coactivator usage in β-catenin signaling and for studies where a shift from a proliferative to a more differentiated phenotype is desired, ICG-001 offers a unique mechanistic approach. As with any small molecule inhibitor, it is crucial to validate its effects in the specific experimental system being used and to consider potential off-target activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iCRT5, CRT Inhibitor, CRT inhibitor (CAS 18623-44-4) | Abcam [abcam.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ICG-001 | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 7. iCRT5 - Focus Biomolecules [mayflowerbio.com]
- 8. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HGG-11. THE Β-CATENIN/CBP-ANTAGONIST ICG-001 INHIBITS PEDIATRIC GLIOMA GROWTH IN A WNT-INDEPENDENT MANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to iCRT-5 and Other Wnt Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β-catenin-responsive transcription (CRT) inhibitor, iCRT-5, with other commonly used Wnt signaling pathway inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for research and drug development in the context of Wnt signaling-dependent diseases, such as various cancers.
Mechanism of Action: A Tale of Different Targets
The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of numerous cancers. Small molecule inhibitors targeting this pathway have emerged as valuable research tools and potential therapeutics. This compound and its alternatives, such as XAV939 and IWR-1, each employ a distinct mechanism to suppress Wnt signaling, offering researchers different points of intervention.
This compound: Disrupting the Final Transcriptional Switch
This compound acts at the terminal step of the canonical Wnt pathway in the nucleus. It is a β-catenin-regulated transcription (CRT) inhibitor that functions by disrupting the protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[1] In the absence of this interaction, the β-catenin/TCF complex cannot assemble on the promoter regions of Wnt target genes, thereby preventing the transcription of oncogenes like c-myc and cyclin D1.[1] This mechanism is independent of β-catenin degradation.[1]
XAV939: Stabilizing the Destruction Complex by Targeting Tankyrase
In contrast to this compound, XAV939 acts cytoplasmically by targeting the enzyme Tankyrase (TNKS). Tankyrase is responsible for the PARsylation and subsequent degradation of Axin, a key scaffold protein in the β-catenin destruction complex. By inhibiting Tankyrase, XAV939 leads to the stabilization and accumulation of Axin. This, in turn, enhances the activity of the destruction complex, promoting the phosphorylation and proteasomal degradation of β-catenin. The ultimate outcome is a reduction in the nuclear pool of β-catenin available to activate transcription.
IWR-1: An Alternative Route to Axin Stabilization
Similar to XAV939, IWR-1 (Inhibitor of Wnt Response-1) also functions by stabilizing Axin. However, it does so through a different mechanism that does not involve the inhibition of Tankyrase. IWR-1 directly binds to Axin, preventing its degradation and thereby promoting the assembly and activity of the β-catenin destruction complex.
Comparative Performance Data
The potency of Wnt pathway inhibitors is typically assessed using cell-based reporter assays, such as the TCF/LEF luciferase reporter assay (TOPFlash). The half-maximal inhibitory concentration (IC50) is a common metric for comparing the efficacy of these compounds. The following table summarizes available IC50 data for this compound, XAV939, and IWR-1 in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | HEK293 | STF16 Luciferase Reporter | 18 nM | |
| HCT116 (Colon Cancer) | TOPFlash Luciferase Reporter | ~1 µM | Gonsalves et al., 2011 | |
| XAV939 | SW480 (Colon Cancer) | TOPFlash Luciferase Reporter | ~2 µM | Huang et al., 2009 |
| DLD-1 (Colon Cancer) | Cell Proliferation | Not specified | Huang et al., 2009 | |
| IWR-1 | L-Wnt-STF cells | Wnt Reporter Assay | 180 nM | Chen et al., 2009 |
Off-Target Effects and Selectivity
A critical aspect of any small molecule inhibitor is its selectivity for the intended target. Off-target effects can lead to unforeseen biological consequences and toxicity.
XAV939: As a Tankyrase inhibitor, XAV939 has been profiled more extensively. While it is potent against Tankyrase 1 and 2, it can also inhibit other members of the poly(ADP-ribose) polymerase (PARP) family at higher concentrations.
IWR-1: IWR-1 is generally considered to be more selective for the Axin stabilization mechanism compared to XAV939's inhibition of the broader PARP family.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the cross-validation of inhibitor activity. Below are generalized protocols for key assays used to characterize Wnt pathway inhibitors.
TCF/LEF Luciferase Reporter Assay
This assay is the gold standard for quantifying the activity of the canonical Wnt signaling pathway.
Objective: To measure the transcriptional activity of the β-catenin/TCF complex in response to Wnt pathway activation and inhibition.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites (e.g., TOPFlash). When the Wnt pathway is active, the β-catenin/TCF complex binds to these sites and drives luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
TOPFlash and FOPFlash (negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound, XAV939, IWR-1, or other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours, replace the media with fresh media containing the desired concentrations of the Wnt inhibitors. Pre-incubate for 1-2 hours.
-
Wnt Pathway Activation: Add Wnt3a conditioned media or a GSK3β inhibitor to the wells to activate the Wnt pathway.
-
Incubation: Incubate the cells for another 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the TOPFlash firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated cells to that of vehicle-treated controls.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of β-catenin/TCF4 Interaction
This biochemical assay is used to confirm the mechanism of action of inhibitors like this compound that target protein-protein interactions.
Objective: To determine if this compound disrupts the interaction between β-catenin and TCF4 in a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., TCF4) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., β-catenin) is interacting with the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Materials:
-
Cells expressing endogenous or overexpressed tagged β-catenin and TCF4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against TCF4 (for immunoprecipitation)
-
Antibody against β-catenin (for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
This compound or vehicle control (DMSO)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a specified time. Lyse the cells on ice in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TCF4 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-β-catenin antibody.
-
Analysis: A decrease in the amount of β-catenin co-immunoprecipitated with TCF4 in the this compound-treated sample compared to the vehicle control indicates that the inhibitor disrupts their interaction.
Conclusion
This compound, XAV939, and IWR-1 are all potent inhibitors of the canonical Wnt signaling pathway, but they achieve this through distinct mechanisms of action. This compound offers a unique approach by targeting the final transcriptional output of the pathway through the disruption of the β-catenin/TCF4 interaction. This downstream point of intervention may be advantageous in cancers with mutations in upstream components of the pathway, such as APC or Axin. XAV939 and IWR-1, by stabilizing Axin, act more upstream in the cytoplasmic degradation of β-catenin.
The choice of inhibitor will depend on the specific research question and the genetic context of the experimental system. For studies focused specifically on the transcriptional role of β-catenin, this compound is a logical choice. If the goal is to modulate the levels of β-catenin through the destruction complex, XAV939 or IWR-1 would be more appropriate.
A significant consideration for the future cross-validation of this compound is the need for comprehensive selectivity profiling to fully understand its off-target effects. As with any small molecule inhibitor, researchers should carefully consider the potential for off-target activities and validate key findings using orthogonal approaches, such as genetic knockdown of the intended target. This guide provides a framework for understanding and comparing these important research tools, facilitating more informed experimental design in the study of Wnt signaling.
References
Confirming iCRT-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of iCRT-5, a known inhibitor of the Wnt/β-catenin signaling pathway. We will explore the direct and indirect validation of this compound's mechanism of action and compare its performance with other commercially available Wnt pathway inhibitors, supported by experimental data.
Introduction to this compound and Wnt Pathway Inhibition
The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and embryogenesis. Its aberrant activation is implicated in various cancers. A key event in this pathway is the interaction of β-catenin with the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, which drives the expression of Wnt target genes.
This compound is a small molecule inhibitor that specifically targets and disrupts the protein-protein interaction between β-catenin and TCF4, thereby inhibiting the transcription of downstream target genes.[1] This guide will detail methods to verify this specific mode of action.
Confirming Target Engagement of this compound
To confirm that this compound engages its intended target, the β-catenin/TCF4 complex, a combination of direct and indirect assays is recommended.
Direct Target Engagement:
-
Co-Immunoprecipitation (Co-IP): This is a gold-standard assay to demonstrate the disruption of the β-catenin/TCF4 interaction. By immunoprecipitating β-catenin, one can assess the amount of co-precipitated TCF4 via Western blot. In the presence of this compound, a significant reduction in the amount of TCF4 pulled down with β-catenin is expected, providing direct evidence of target engagement.
Indirect Target Engagement (Pathway Modulation):
-
TCF/LEF Luciferase Reporter Assay: This assay measures the transcriptional activity of the Wnt/β-catenin pathway. Cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to luciferase expression. A dose-dependent decrease in luciferase activity upon treatment with this compound indicates successful inhibition of the pathway downstream of β-catenin stabilization.
Comparison with Alternative Wnt Pathway Inhibitors
Several other inhibitors target the Wnt/β-catenin pathway through different mechanisms. Understanding these alternatives provides context for evaluating this compound's specific effects.
| Inhibitor | Mechanism of Action | Primary Target |
| This compound | Disrupts β-catenin/TCF4 interaction | β-catenin/TCF4 complex |
| PNU-74654 | Binds to β-catenin, preventing TCF4 interaction | β-catenin[2] |
| XAV-939 | Inhibits Tankyrase 1/2, stabilizing Axin | Tankyrase 1/2[3][4] |
| IWR-1-endo | Stabilizes the Axin-scaffolded destruction complex | Axin[5] |
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and its alternatives. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Inhibitor | Assay | Cell Line | IC50 / Kd | Reference |
| This compound | TCF/LEF Reporter Assay | - | Data not specified | [1] |
| PNU-74654 | Wnt/β-catenin pathway inhibition | NCI-H295 | 129.8 µM | [6] |
| Binding to β-catenin | - | Kd = 450 nM | [2] | |
| XAV-939 | Tankyrase 1 Inhibition | - | 11 nM | [7] |
| Tankyrase 2 Inhibition | - | 4 nM | [7] | |
| TCF/LEF Reporter Assay | DLD-1 | Not specified | [5] | |
| IWR-1-endo | Wnt Pathway Inhibition | L-cells expressing Wnt3A | 180 nM | [8] |
| TCF/LEF Reporter Assay | - | ~0.05 µM |
Experimental Data Visualizations
Wnt/β-catenin Signaling Pathway and Inhibitor Targets
Caption: Wnt pathway and inhibitor targets.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Experimental Workflow for TCF/LEF Luciferase Reporter Assay
Caption: Luciferase reporter assay workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Disruption of β-catenin/TCF4 Interaction
Objective: To qualitatively assess the ability of this compound to disrupt the interaction between endogenous β-catenin and TCF4.
Materials:
-
Cells with active Wnt signaling (e.g., HCT116, SW480)
-
This compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-β-catenin antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies: anti-β-catenin and anti-TCF4 for Western blotting
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations or a vehicle control for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Lysate Preparation: Scrape the cells and centrifuge the lysate to pellet cell debris. Collect the supernatant containing the protein extract.
-
Immunoprecipitation: Incubate the protein lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Block the membrane and probe with primary antibodies against β-catenin (to confirm successful IP) and TCF4.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Expected Outcome: A decrease in the band intensity for TCF4 in the this compound treated samples compared to the vehicle control, while the β-catenin band should remain relatively constant, indicating that this compound disrupts the β-catenin/TCF4 interaction.
TCF/LEF Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media or LiCl to activate the Wnt pathway
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Pathway Activation: After a short pre-incubation with the inhibitor, stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl.
-
Incubation: Incubate the cells for an appropriate time (e.g., 16-24 hours) to allow for luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Expected Outcome: A dose-dependent decrease in normalized luciferase activity in the presence of this compound, demonstrating its inhibitory effect on Wnt/β-catenin transcriptional activity.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein in intact cells.
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (containing detergents like NP-40)
-
Western blotting reagents
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., β-catenin) by Western blotting.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Expected Outcome: A rightward shift in the thermal denaturation curve of the target protein in the presence of this compound compared to the vehicle control.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 4. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Selectivity Profile of iCRT-5: A Comparative Guide for Researchers
For researchers in drug discovery and cell signaling, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive analysis of the selectivity profile of iCRT-5, a potent inhibitor of the Wnt/β-catenin signaling pathway. While direct broad-panel screening data for this compound against a wide range of kinases and other signaling pathways is not extensively available in the public domain, this guide compiles the existing knowledge on its primary target engagement and offers a comparative framework against other key cellular signaling pathways.
This compound is a known inhibitor of β-catenin-responsive transcription (CRT), effectively blocking the canonical Wnt signaling pathway.[1] Its primary mechanism of action involves the inhibition of the interaction between β-catenin and TCF/LEF transcription factors, a critical step in the activation of Wnt target genes. The inhibitory potency of this compound has been determined using a Wnt-responsive luciferase reporter assay, demonstrating a half-maximal inhibitory concentration (IC50) of 18 nM.
Primary Target and Potency of this compound
The principal target of this compound is the transcriptional complex formed by β-catenin and TCF/LEF proteins. The following table summarizes the known quantitative data for this compound's activity.
| Target Pathway | Assay Type | Cell Line | IC50 | Reference |
| Wnt/β-catenin | Wnt responsive STF16 luciferase reporter | HEK293 | 18 nM | N/A |
Comparative Analysis with Other Signaling Pathways
To provide a comprehensive understanding of this compound's specificity, it is essential to consider its potential effects on other major signaling pathways. While direct quantitative data for this compound against these pathways is lacking, a related compound, iCRT-14, has been reported to be specific for β-catenin-regulated transcription over other conserved signaling pathways and did not affect the phosphorylation of Dishevelled (Dvl), a key upstream component of the Wnt pathway.[2] This suggests that compounds of this class may possess a favorable selectivity profile.
Below is a description of key signaling pathways often considered in selectivity profiling, against which the activity of this compound could be evaluated.
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and co-activates TCF/LEF-mediated transcription of target genes.
Other Key Signaling Pathways for Selectivity Profiling
A thorough selectivity profile of this compound would involve assessing its activity against other critical signaling pathways implicated in cell growth, differentiation, and survival.
1. Notch Signaling Pathway: This pathway is crucial for cell-cell communication and plays a significant role in cell fate decisions.[3] Ligand binding to the Notch receptor leads to proteolytic cleavage and the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[4]
2. Hedgehog Signaling Pathway: The Hedgehog pathway is essential for embryonic development and tissue regeneration in adults. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO). Ligand binding relieves this inhibition, leading to the activation of Gli transcription factors.[5][6]
3. TGF-β Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene transcription.[8]
4. NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation.[9] In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. Various stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene expression.[10]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the activity and selectivity of Wnt pathway inhibitors like this compound.
Wnt/β-catenin Luciferase Reporter Assay (TOP-Flash Assay)
This assay is the gold standard for quantifying the activity of the canonical Wnt signaling pathway.
Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors in response to Wnt pathway activation or inhibition.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene. Activation of the Wnt pathway leads to the formation of the β-catenin/TCF complex, which binds to these sites and drives luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.
Workflow:
Materials:
-
HEK293T or other suitable cell line
-
TOP-Flash (or SuperTOP-Flash) reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
Wnt3a conditioned media or purified Wnt3a protein (as an agonist)
-
This compound or other inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOP-Flash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt agonist (e.g., Wnt3a) and varying concentrations of the inhibitor (this compound). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the control-treated cells. Determine the IC50 value for the inhibitor by plotting the normalized activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Kinase Selectivity Profiling
To determine the selectivity of this compound against a broad range of kinases, a kinase panel screening assay would be employed.
Objective: To quantitatively measure the inhibitory activity of a compound against a large number of purified protein kinases.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylation is then quantified, often using methods like radiometric assays (33P-ATP), fluorescence polarization, or luminescence-based ADP detection (e.g., ADP-Glo™).[12][13]
General Procedure:
-
A panel of purified, active kinases is assembled.
-
Each kinase is incubated with its specific substrate, ATP, and the test compound (this compound) at one or more concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.
-
The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a vehicle control.
-
For hits, IC50 values can be determined by testing a range of compound concentrations.
Conclusion
While comprehensive selectivity data for this compound across a wide array of signaling pathways is not yet publicly available, its high potency against the Wnt/β-catenin pathway is well-established. The qualitative evidence from the related compound iCRT-14 suggests a potentially favorable selectivity profile. To fully characterize the off-target effects of this compound, further experimental investigation using broad kinase and pathway-specific functional assays is warranted. The experimental protocols and comparative pathway information provided in this guide offer a robust framework for researchers to conduct such studies and to better understand the therapeutic potential and possible side effects of this compound.
References
- 1. The effect of ICRT-3 on Wnt signaling pathway in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. The Significance of NOTCH Pathway in the Development of Fibrosis in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Hedgehog Signaling in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pliantrx.com [pliantrx.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo Assay 24 x 50 Reactions | Buy Online | Promega | Fisher Scientific [fishersci.com]
Assessing iCRT-5's Disruption of the TCF4/β-catenin Interaction: A Comparative Analysis by Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction between β-catenin and T-cell factor 4 (TCF4), which drives the transcription of oncogenes. Consequently, small molecules that inhibit this protein-protein interaction are of significant interest as potential cancer therapeutics. This guide provides a comparative analysis of iCRT-5 and other small molecule inhibitors, with a focus on their efficacy in disrupting the TCF4/β-catenin complex as assessed by co-immunoprecipitation (co-IP).
Mechanism of Action: Disrupting the β-catenin/TCF4 Complex
The Wnt signaling pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF4, a member of the TCF/LEF family of transcription factors, to initiate the transcription of target genes involved in cell proliferation and survival.[1] Small molecule inhibitors like this compound are designed to physically block the interaction between β-catenin and TCF4, thereby preventing the formation of the active transcriptional complex and suppressing downstream oncogenic signaling.[1][2]
Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of TCF4/β-catenin Interaction Inhibitors
| Compound | Target | Method of Action | Co-IP Evidence of TCF4/β-catenin Disruption |
| This compound | β-catenin/TCF4 Interaction | Disrupts protein-protein interaction | Confirmed by co-immunoprecipitation, but quantitative data is not publicly available.[1][2] |
| iCRT-3 | β-catenin/TCF4 Interaction | Disrupts protein-protein interaction | Confirmed by co-immunoprecipitation.[1][2] |
| iCRT-14 | β-catenin/TCF4 Interaction | Disrupts protein-protein interaction | Confirmed by co-immunoprecipitation.[1][2] |
| LF3 | β-catenin/TCF4 Interaction | Disrupts protein-protein interaction | Treatment of HL-1 cardiomyocytes with 10 µM LF3 for 72 hours resulted in barely detectable levels of TCF4 co-immunoprecipitated with β-catenin.[3] |
| GB1874 | β-catenin/TCF4 Interaction | Disrupts protein-protein interaction | Dose-dependently inhibited the co-immunoprecipitation of TCF4 with β-catenin in HCT116 cells.[2] |
Note: The lack of standardized reporting for co-IP results makes direct quantitative comparison challenging. The data presented here is based on available published descriptions.
Experimental Protocols: Co-Immunoprecipitation
The following is a representative protocol for assessing the effect of small molecule inhibitors on the TCF4/β-catenin interaction, adapted from studies on similar compounds.
Objective: To determine if a test compound can disrupt the interaction between endogenous β-catenin and TCF4 in a cellular context.
Cell Line: HCT116 (human colorectal carcinoma cell line with endogenous high Wnt activity) or other suitable cell lines.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-β-catenin antibody)
-
Isotype control antibody (e.g., normal mouse IgG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-TCF4 and anti-β-catenin)
Procedure:
-
Cell Culture and Treatment:
-
Culture HCT116 cells to 80-90% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM this compound) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-β-catenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-TCF4 antibody to detect co-immunoprecipitated TCF4.
-
Probe the membrane with anti-β-catenin antibody to confirm the immunoprecipitation of the bait protein.
-
Analyze the input lysates to confirm equal protein loading.
-
Co-Immunoprecipitation (Co-IP) Workflow
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Conclusion
Co-immunoprecipitation is a powerful technique to validate the mechanism of action of small molecule inhibitors targeting the TCF4/β-catenin interaction. While quantitative data for this compound's effect in co-IP assays is not widely published, qualitative evidence for this compound and its alternatives like LF3 and GB1874, confirms their ability to disrupt this critical oncogenic complex. For researchers in drug development, further head-to-head quantitative co-IP studies would be invaluable for a definitive comparison of the potency of these inhibitors. The provided protocol offers a robust framework for conducting such comparative assessments.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule LF3 abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of iCRT-5: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the β-catenin-responsive transcription (CRT) inhibitor, iCRT-5, is critical for maintaining laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines proper disposal procedures based on general principles of chemical waste management. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific safety protocols and a thorough risk assessment.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₅S₂ |
| Molecular Weight | 367.44 g/mol |
| Form | Solid |
| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) |
Personal Protective Equipment (PPE) for Handling this compound Waste
When handling this compound, especially in its solid form or as a solution, appropriate personal protective equipment is mandatory to minimize exposure.[1][2][3][4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber gloves, are recommended, particularly when working with DMSO solutions, as DMSO can facilitate skin absorption of other chemicals.[5] Nitrile gloves may be sufficient for handling the solid compound for short durations, but their compatibility should be verified.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against dust particles and splashes.[2]
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.[2] For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust from the solid form of this compound, a respirator may be required.[2] All handling of this compound, especially the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline for the disposal of this compound and its solutions. It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6][7][8][9]
-
Waste Identification and Segregation:
-
Solid this compound Waste: Unused or contaminated solid this compound should be collected in a designated, properly labeled hazardous waste container.[9] Do not mix with other solid wastes unless they are chemically compatible.
-
This compound in DMSO Solution: Solutions of this compound in DMSO should be treated as flammable and potentially toxic liquid waste.[5] This waste stream must be segregated from aqueous and non-halogenated solvent wastes.[7]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled container for solid chemical waste.[9]
-
-
Waste Collection and Storage:
-
Use only approved, chemically compatible containers for waste collection. The original container is often the best choice for unused product.[10]
-
Containers must be kept securely closed except when adding waste.[6][7]
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent ("Dimethyl Sulfoxide"), and the approximate concentration and quantity.[7][10][11][12]
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[6]
-
Ensure secondary containment is used for liquid waste to prevent spills.[7][12]
-
-
Disposal Request:
Spill Cleanup Procedures
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.[13][14][15][16][17]
-
For Solid this compound Spills:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the generation of dust.[13][14]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water, and wipe dry.[18]
-
Collect all cleanup materials in a labeled hazardous waste bag.
-
-
For this compound in DMSO Solution Spills:
-
Eliminate all ignition sources in the area, as DMSO is a combustible liquid.[15][19]
-
Contain the spill using a chemical spill kit with absorbent pads or other inert material.[13][14][15]
-
Absorb the spilled liquid and place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. media.path.org [media.path.org]
- 4. epa.gov [epa.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
- 11. Labeling and Storage of Chemical | Long Island University [liu.edu]
- 12. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 13. acs.org [acs.org]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. depts.washington.edu [depts.washington.edu]
- 19. eviq.org.au [eviq.org.au]
Personal protective equipment for handling iCRT-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of iCRT-5, a cell-permeable β-catenin-responsive transcription (CRT) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the required personal protective equipment and safety measures for handling this compound. This information is compiled from safety data sheets of this compound and structurally similar compounds.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from splashes or dust particles of this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust. | Minimizes inhalation of the compound. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Experimental Protocol for Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended long-term storage is at -20°C.
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO.
-
To prepare a stock solution, slowly add the desired volume of DMSO to the vial containing this compound.
-
Cap the vial and vortex gently until the solid is completely dissolved.
3. Handling of Solutions:
-
Always wear the recommended PPE when handling solutions of this compound.
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water.[1]
-
Use calibrated pipettes for accurate measurement and to avoid spills.
4. Spills and Decontamination:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste according to your institution's and local regulations. Do not discard it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for liquid chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's established safety protocols. Always consult your organization's safety officer for specific guidance and in case of any uncertainty.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
